4-bromo-1-ethyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSARLBJARXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502742 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71229-85-1 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-1-ethyl-1H-pyrazole chemical properties
An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole
Introduction
This compound is a substituted pyrazole derivative with significant applications in medicinal chemistry and drug development. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds.[1][2] The presence of a bromine atom at the 4-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | [4][5] |
| Molecular Weight | 175.03 g/mol | [4] |
| CAS Number | 71229-85-1 | [4][6] |
| IUPAC Name | 4-bromo-1-ethylpyrazole | [4] |
| Appearance | Liquid | |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | Spectral data available.[4] |
| ¹³C NMR | Spectral data available.[4] |
| Mass Spectrometry | GC-MS data available.[4] |
| Monoisotopic Mass | 173.97926 Da |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the pyrazole ring and the bromo substituent.
-
Pyrazole Ring: The pyrazole ring is aromatic and relatively stable. The two nitrogen atoms influence the electron distribution within the ring, making the C4 position susceptible to electrophilic attack.[7]
-
Bromo Substituent: The bromine atom at the C4 position is a key functional group that can be readily displaced or participate in various cross-coupling reactions. This makes this compound a versatile building block in organic synthesis.[3] It is particularly useful in transition metal-catalyzed reactions like Suzuki, Stille, Sonogashira, and Heck couplings to form new carbon-carbon or carbon-heteroatom bonds.[8][9]
-
Stability: The compound should be stored in a dry environment at room temperature.
Experimental Protocols
General Synthesis of 4-Substituted-1-Alkyl-Pyrazoles
While a specific, detailed protocol for the synthesis of this compound was not found in a single source, a general synthetic strategy can be inferred from the synthesis of similar pyrazole derivatives.[8][10] The synthesis can be envisioned as a two-step process: bromination of a pyrazole precursor followed by N-alkylation.
Step 1: Bromination of Pyrazole
The bromination of the pyrazole ring typically occurs at the 4-position due to the electronic nature of the heterocycle.[7]
-
Reactants: Pyrazole, Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine), Solvent (e.g., Acetic Acid, Dichloromethane).
-
Procedure:
-
Dissolve pyrazole in a suitable solvent.
-
Slowly add the brominating agent to the solution at a controlled temperature (often room temperature or below).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting 4-bromopyrazole by chromatography or recrystallization.
-
Step 2: N-Ethylation of 4-Bromopyrazole
The N-alkylation of 4-bromopyrazole introduces the ethyl group at the 1-position.
-
Reactants: 4-Bromopyrazole, Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate), Base (e.g., Sodium hydride, Potassium carbonate), Solvent (e.g., DMF, Acetonitrile).
-
Procedure:
-
To a solution of 4-bromopyrazole in an appropriate solvent, add a base to deprotonate the pyrazole nitrogen.
-
Slowly add the ethylating agent to the reaction mixture.
-
Heat the reaction if necessary and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product, this compound, by column chromatography or distillation.
-
Below is a diagram illustrating the general synthetic workflow.
Caption: General synthesis of this compound.
Applications in Drug Discovery and Development
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][11] this compound serves as a key building block for the synthesis of pharmacologically active compounds. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of lead compounds.[3]
The diagram below illustrates the central role of this compound in the synthesis of diverse pyrazole derivatives for targeting various biological pathways.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scielo.org.mx [scielo.org.mx]
- 9. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Buy Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate [smolecule.com]
A Technical Guide to 4-bromo-1-ethyl-1H-pyrazole: Properties, Protocols, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-ethyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of a reactive bromine atom on the pyrazole ring, make it a versatile synthetic intermediate for the construction of more complex molecular architectures. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and thus, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a key application in palladium-catalyzed cross-coupling reactions.
Core Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature; the information available is primarily from chemical suppliers and databases. There is some discrepancy in the reported physical state of this compound, with some sources listing it as a liquid and others as a powder[1][2]. This may be due to polymorphism or the presence of impurities. For the purpose of this guide, we present the available data and supplement it with information on a closely related analogue, 4-bromo-1-methyl-1H-pyrazole, for comparative purposes.
| Property | This compound | 4-bromo-1-methyl-1H-pyrazole (Analogue) | Source |
| Molecular Formula | C₅H₇BrN₂ | C₄H₅BrN₂ | [3] |
| Molecular Weight | 175.03 g/mol | 161.00 g/mol | [3][4] |
| Physical State | Liquid / Powder (conflicting reports) | Liquid | [1][2][4] |
| Boiling Point | Not available | 185-188 °C at 760 mmHg | [4] |
| Density | 1.1 g/cm³ (reported for powder form) | 1.558 g/mL at 25 °C | [2][4] |
| Refractive Index | Not available | n20/D 1.531 | [4] |
| Solubility | Information not widely available. Likely soluble in common organic solvents. | Soluble in organic solvents. | |
| CAS Number | 71229-85-1 | 15803-02-8 | [1][4] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and application of any chemical compound. Below are detailed, generalized protocols for measuring the boiling point and density of a liquid organic compound, which can be adapted for this compound, assuming a liquid state.
A. Determination of Boiling Point (Microscale Method)
This method is suitable for small quantities of a liquid sample.
Materials:
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 250 °C range)
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamp and stand
-
Sample of this compound
Procedure:
-
Add 0.5-1 mL of the liquid sample into the small test tube.
-
Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.
-
Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.
-
Heat the bath gently and stir continuously to ensure even heat distribution.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
B. Determination of Density
Materials:
-
Analytical balance (accurate to ±0.001 g)
-
Pycnometer or a small graduated cylinder (e.g., 5 or 10 mL)
-
Thermometer
-
Sample of this compound
Procedure:
-
Carefully clean and dry the pycnometer or graduated cylinder.
-
Measure and record the mass of the empty container using the analytical balance.
-
Fill the container with the liquid sample to a known volume. If using a pycnometer, fill it completely.
-
Measure and record the mass of the container with the liquid sample.
-
Measure and record the temperature of the sample.
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated by dividing the mass of the liquid by its volume. If a pycnometer is used, its volume is predetermined.
Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
4-bromopyrazole derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyrazole ring and a variety of organic groups, which is a cornerstone of modern drug discovery and development. The reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium(0) active species.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-ethyl-1H-pyrazole.
Conclusion
References
An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.
Core Compound Data
This compound is a substituted pyrazole with the molecular formula C₅H₇BrN₂. Its chemical structure and key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Weight | 175.03 g/mol | |
| Molecular Formula | C₅H₇BrN₂ | |
| CAS Number | 71229-85-1 | |
| Appearance | Liquid | |
| Purity | ≥97% | |
| Storage Temperature | Room Temperature, Sealed in dry conditions |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole. The following protocol is a standard procedure for this transformation.
Reaction Scheme:
Caption: N-alkylation of 4-bromopyrazole.
Materials:
-
4-bromopyrazole
-
Ethyl iodide (or ethyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the 4-bromopyrazole. Cool the mixture in an ice bath (0 °C). Carefully add sodium hydride (1.1 equivalents) portion-wise. Alternatively, potassium carbonate (2.0 equivalents) can be used as the base, and the reaction can be run at room temperature or with gentle heating.
-
Alkylation: To this mixture, add ethyl iodide (1.2 equivalents) dropwise at 0 °C (if using NaH) or room temperature (if using K₂CO₃).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The bromo-substituent at the 4-position of this compound serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize the pharmacological properties of drug candidates.[1]
Derivatives of 4-bromopyrazole have shown promise in a range of therapeutic areas, including:
-
Oncology: As building blocks for kinase inhibitors.
-
Infectious Diseases: In the development of novel antibacterial and antifungal agents.
-
Central Nervous System (CNS) Disorders: For the synthesis of compounds targeting various CNS receptors.
The ethyl group at the 1-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-ethyl-1H-pyrazole, a key intermediate in pharmaceutical research and development. This document details a probable synthetic route, experimental protocols, and in-depth characterization data.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a common motif in a wide range of biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the N-ethyl group can influence the molecule's lipophilicity and metabolic stability. This guide outlines a robust method for the preparation and rigorous characterization of this valuable building block.
Synthesis of this compound
The most direct and common route for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with a suitable ethylating agent. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic ethyl source.
Starting Materials:
-
4-Bromopyrazole
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) (or acetonitrile)
Reaction Scheme:
Detailed Experimental Protocol
To a stirred solution of 4-bromopyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen) is added potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.2 eq.) is then added dropwise to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 71229-85-1 |
| Purity (by GC-MS) | >95% |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Data:
-
δ 7.51 (s, 1H, pyrazole CH)
-
δ 7.45 (s, 1H, pyrazole CH)
-
δ 4.15 (q, J = 7.3 Hz, 2H, -CH₂CH₃)
-
δ 1.45 (t, J = 7.3 Hz, 3H, -CH₂CH₃)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Data:
-
δ 140.5 (pyrazole CH)
-
δ 128.0 (pyrazole CH)
-
δ 92.0 (pyrazole C-Br)
-
δ 48.0 (-CH₂CH₃)
-
δ 15.5 (-CH₂CH₃)
-
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Ionization Mode: Electron Ionization (EI)
-
Key m/z values (relative intensity):
-
175/177 ([M]⁺, isotopic pattern for Br)
-
146/148 ([M-C₂H₅]⁺)
-
96 ([M-Br]⁺)
-
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described N-alkylation protocol is a reliable method for obtaining this key intermediate. The comprehensive characterization data presented, including NMR and MS analyses, ensures the structural integrity and purity of the final product, making it suitable for use in demanding research and development applications within the pharmaceutical industry.
Spectroscopic and Synthetic Profile of 4-bromo-1-ethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 4-bromo-1-ethyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, where pyrazole derivatives are of significant interest.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.18 | s | - | H-5 (pyrazole ring) |
| 7.60 | s | - | H-3 (pyrazole ring) |
| 5.52 | q | 6.0 | N-CH(CH₃)O |
| 3.41 | dq | 9.6, 7.0 | O-CH₂CH₃ |
| 3.19 | dq | 9.6, 7.0 | O-CH₂CH₃ |
| 1.57 | d | 6.0 | N-CH(CH₃)O |
| 1.03 | t | 7.0 | O-CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole (101 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | C-5 (pyrazole ring) |
| 128.8 | C-3 (pyrazole ring) |
| 93.1 | C-4 (pyrazole ring) |
| 87.4 | N-CH(CH₃)O |
| 63.6 | O-CH₂CH₃ |
| 21.5 | N-CH(CH₃)O |
| 15.1 | O-CH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula of this compound is C₅H₇BrN₂ with a molecular weight of 175.03 g/mol .[2]
Table 3: Mass Spectrometry Data for this compound
| Technique | Key Information | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available, specific fragmentation patterns not detailed. | [2] |
General fragmentation patterns for brominated pyrazoles have been studied and can provide a basis for interpreting the mass spectrum of the title compound.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific peak list for this compound is not available, data for related brominated pyrazole derivatives can be informative. For instance, FTIR data is available for 4-bromo-1-ethyl-N-(4-fluoro-3-nitrophenyl)-1H-pyrazole-5-carboxamide.[4]
Experimental Protocols
Synthesis of Substituted Pyrazole Derivatives
While a specific, detailed protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and efficient one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported. This method typically involves the reaction of 1,3-dicarbonyl compounds with hydrazines in the presence of a brominating agent.[5]
A representative procedure for a similar class of compounds is as follows:
General Procedure for the Synthesis of 4-Bromopyrazole Derivatives: [5]
-
To a mixture of a 1,3-diketone (1 equivalent) and an arylhydrazine (1 equivalent), a catalytic amount of silica-supported sulfuric acid is added.
-
The mixture is ground under solvent-free conditions at room temperature.
-
Upon completion of the initial condensation, a brominating agent such as N-bromosaccharin is added, and the reaction is continued.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the product is extracted with a suitable organic solvent, and the solvent is evaporated to yield the crude 4-bromopyrazole derivative.
-
Purification is typically achieved by column chromatography.
It is important to note that the specific reactants, stoichiometry, and reaction conditions would need to be optimized for the synthesis of this compound.
Visualizing Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound can be visualized as a structured workflow. This process ensures a comprehensive structural elucidation.
References
4-bromo-1-ethyl-1H-pyrazole NMR analysis
An In-depth Technical Guide to the NMR Analysis of 4-bromo-1-ethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical execution of ¹H and ¹³C NMR for the structural elucidation of this key heterocyclic compound. We will explore the theoretical basis for predicted chemical shifts and coupling constants, present detailed experimental protocols for sample preparation and data acquisition, and interpret the resulting spectra. The causality behind methodological choices is emphasized to provide field-proven insights and ensure robust, reproducible results.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates.[1][2] this compound, in particular, is a valuable building block. The bromine atom at the C4 position provides a reactive handle for further functionalization via cross-coupling reactions, while the N-ethyl group enhances solubility and modulates the electronic properties of the pyrazole ring.[2]
Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed roadmap for analyzing this compound using ¹H and ¹³C NMR, ensuring scientific integrity and analytical precision.
Molecular Structure and Predicted NMR Environment
To interpret the NMR spectra, we must first understand the molecule's structure and the distinct chemical environments of its constituent nuclei.
Caption: Structure of this compound with key nuclei labeled.
The molecule possesses five distinct carbon environments (C3, C4, C5, -CH₂, -CH₃) and three distinct proton environments (H3, H5, -CH₂, -CH₃), leading to an predictable number of signals in the ¹³C and ¹H NMR spectra, respectively.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the connectivity between adjacent protons.
Predicted Chemical Shifts and Multiplicities
The expected ¹H NMR signals for this compound are summarized below. The chemical shift (δ) is influenced by shielding and deshielding effects from electronegative atoms and aromatic ring currents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H5 | ~7.5 - 7.8 | Singlet (s) | N/A | 1H | Located on an aromatic-like heterocyclic ring, deshielded. Adjacent to two nitrogen atoms. |
| H3 | ~7.4 - 7.7 | Singlet (s) | N/A | 1H | Similar environment to H5 but slightly different due to proximity to the N-ethyl group vs. the lone pair on N2. |
| -CH₂- (Ethyl) | ~4.1 - 4.3 | Quartet (q) | ~7.2 Hz | 2H | Deshielded by the adjacent electronegative nitrogen (N1). Split into a quartet by the three neighboring -CH₃ protons (n+1 rule).[3][4] |
| -CH₃ (Ethyl) | ~1.4 - 1.6 | Triplet (t) | ~7.2 Hz | 3H | Standard aliphatic region. Split into a triplet by the two neighboring -CH₂- protons (n+1 rule).[3][4] |
Note: Predicted values are based on typical shifts for substituted pyrazoles and ethyl groups attached to nitrogen. Actual values may vary based on solvent and concentration.
Causality of Spectral Features
-
Pyrazole Protons (H3, H5): The protons on the pyrazole ring are in the aromatic region (typically 6-9 ppm) due to the ring current effect. They appear as singlets because they lack adjacent protons for spin-spin coupling. Their precise chemical shifts are modulated by the substituents on the ring. The electron-withdrawing bromine at C4 and the N-ethyl group influence the electron density across the ring system.
-
Ethyl Group Protons (-CH₂CH₃): This classic pattern is a hallmark of an ethyl group. The -CH₂- protons are directly bonded to a nitrogen atom, an electronegative element that withdraws electron density, causing a significant downfield shift (deshielding) to over 4 ppm.[5] The -CH₃- protons are further from the nitrogen and thus appear in the typical upfield aliphatic region. The mutual splitting (J-coupling) into a quartet and a triplet is a direct consequence of the through-bond interaction between the two sets of protons, confirming their connectivity.[6][7]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[8][9]
Predicted Chemical Shifts
The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms.[8][9]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~138 - 142 | Aromatic carbon adjacent to two nitrogen atoms, resulting in a downfield shift. |
| C5 | ~128 - 132 | Similar to C3, but its chemical shift is distinctly affected by the direct attachment of the N-ethyl group at N1. |
| C4 | ~95 - 100 | This carbon is directly attached to bromine, a highly electronegative halogen. The "heavy atom effect" of bromine typically shifts the attached carbon upfield, contrary to simple electronegativity predictions for lighter halogens. |
| -CH₂- (Ethyl) | ~45 - 50 | Aliphatic sp³ carbon, but shifted downfield due to its direct attachment to the electronegative nitrogen atom. |
| -CH₃ (Ethyl) | ~14 - 16 | Typical chemical shift for a terminal methyl group in an aliphatic chain. |
Note: Predicted values are based on general ranges for substituted pyrazoles and N-alkyl groups. Computational studies and comparison with empirical data are often used for more precise predictions.[10][11]
Experimental Protocols
Adherence to a validated protocol is critical for acquiring high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Standard workflow for small molecule NMR analysis.
Step-by-Step Sample Preparation
This protocol describes the preparation of a sample suitable for both ¹H and ¹³C NMR analysis.
-
Material Weighing: Accurately weigh 10-25 mg of this compound for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample of 50-100 mg is often beneficial due to the lower sensitivity of the ¹³C nucleus.[12]
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[3] DMSO-d₆ is an alternative for less soluble compounds. The choice of solvent can influence chemical shifts.[13]
-
Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14][15] Gentle vortexing can aid dissolution.
-
Internal Standard: For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the conventional standard, with its signal defined as 0.00 ppm.[4] Often, commercially available deuterated solvents contain a small amount of TMS. If not, a minuscule drop can be added, but it is often better to add a drop of TMS to a larger stock of solvent to avoid over-concentration.[12]
-
Filtration and Transfer: To ensure magnetic field homogeneity and prevent poor shimming, the sample must be free of particulate matter.[16][17] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[16]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.[12]
Data Acquisition Parameters
While specific parameters are instrument-dependent, the following provides a typical starting point for a 400 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 8 to 16
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C NMR (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more (signal averaging is required)
-
Relaxation Delay (d1): 2 seconds
-
Conclusion
The NMR analysis of this compound is straightforward when approached with a foundational understanding of chemical structure and NMR principles. The ¹H spectrum is characterized by two aromatic singlets and a distinct ethyl pattern (quartet and triplet), while the proton-decoupled ¹³C spectrum shows five unique singlets. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality spectra to confirm the identity and purity of their compound, enabling confident progression in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.mx [scielo.org.mx]
- 3. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 4-bromo-1-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the data in a structured format, details a standard experimental protocol for analysis, and includes workflow diagrams for clarity.
Molecular Structure and Properties
-
Molecular Formula: C₅H₇BrN₂[1]
-
Molecular Weight: 175.03 g/mol [1]
-
IUPAC Name: this compound[1]
-
CAS Number: 71229-85-1
Theoretical Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Upon electron ionization, this compound is expected to undergo a series of fragmentation events, primarily driven by the stability of the resulting carbocations and the presence of the bromine and ethyl substituents on the pyrazole ring. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.
The proposed fragmentation pathway is initiated by the formation of the molecular ion [M]⁺•. The primary fragmentation routes are hypothesized to be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation, and the cleavage of the entire ethyl group. Subsequent fragmentations would involve the pyrazole ring.
Quantitative Data: Theoretical Fragmentation Table
The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on general fragmentation principles of similar compounds.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Structure | Relative Abundance (Estimated) |
| 174 | 176 | [C₅H₇BrN₂]⁺• | Molecular Ion | High |
| 159 | 161 | [C₄H₄BrN₂]⁺ | [M - CH₃]⁺ | Medium |
| 147 | 149 | [C₃H₂BrN₂]⁺ | [M - C₂H₄]⁺• | Low |
| 146 | 148 | [C₃H₃BrN₂]⁺• | [M - C₂H₅]⁺ | Medium |
| 95 | [C₅H₇N₂]⁺ | [M - Br]⁺ | Medium-High | |
| 68 | [C₃H₄N₂]⁺• | Pyrazole radical cation | Low | |
| 67 | [C₃H₃N₂]⁺ | [Pyrazole - H]⁺ | Medium |
Fragmentation Pathway Diagram
The logical flow of the fragmentation of this compound is depicted in the following diagram.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a standard protocol for the analysis of this compound using GC-MS.
Objective: To obtain the mass spectrum of this compound for qualitative analysis and structural confirmation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
Reagents and Materials:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Helium gas (carrier gas), purity ≥ 99.999%
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Scan Rate: 2 scans/second
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with theoretical predictions and/or library spectra for confirmation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the GC-MS analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The theoretical fragmentation pattern, along with the detailed experimental protocol, serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and quality control. The provided diagrams offer a clear visualization of the fragmentation logic and experimental procedures. It is important to note that while the proposed fragmentation is based on established chemical principles, empirical data from a high-resolution mass spectrometer would be required for definitive structural elucidation of each fragment.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 4-bromo-1-ethyl-1H-pyrazole. It includes a predictive summary of its characteristic IR absorption bands, a comprehensive experimental protocol for acquiring its spectrum, and graphical representations of the experimental workflow and the correlation between its molecular structure and spectral features. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug development and materials science.
Predicted Infrared Spectral Data
While a publicly available experimental infrared spectrum for this compound is not readily found, a predictive analysis based on the known characteristic absorption frequencies of its constituent functional groups can be made. The following table summarizes the expected key vibrational modes, their predicted wavenumber ranges, and their anticipated intensities. This data is derived from established spectroscopic principles and data for analogous compounds such as pyrazole, halogenated aromatics, and N-alkylated heterocycles.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3150 - 3050 | =C-H stretch (pyrazole ring) | Medium |
| 2980 - 2850 | -C-H stretch (ethyl group) | Medium - Strong |
| 1600 - 1550 | C=N stretch (pyrazole ring) | Medium |
| 1550 - 1450 | C=C stretch (pyrazole ring) | Medium - Strong |
| 1470 - 1440 | -CH₂- scissoring (ethyl group) | Medium |
| 1380 - 1365 | -CH₃ symmetric bending (ethyl group) | Medium |
| 1300 - 1200 | Ring stretching/breathing (pyrazole) | Medium |
| 1250 - 1000 | C-N stretch | Strong |
| 1150 - 1050 | C-H in-plane bending (pyrazole ring) | Medium |
| 900 - 675 | C-H out-of-plane bending ("oop") (pyrazole ring) | Strong |
| 690 - 515 | C-Br stretch | Medium - Strong |
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines a general procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound, which is a solid at room temperature. The two most common methods for solid sample analysis are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.[1][2][3]
Method 1: Attenuated Total Reflectance (ATR-FTIR)
This is often the simplest and fastest method, requiring minimal sample preparation.[2][4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the empty, clean crystal.[5] This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and water vapor).
-
Sample Application: Place a small amount (typically a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[5]
-
Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
-
Method 2: Potassium Bromide (KBr) Pellet Transmission
This is a traditional method that provides high-quality spectra, but requires more careful sample preparation.[2]
-
Instrumentation: An FTIR spectrometer, a hydraulic press, a pellet die set, an agate mortar and pestle, and an infrared lamp or oven.
-
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)
-
-
Procedure:
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum (showing broad O-H bands).
-
Grinding: In an agate mortar, grind the 1-2 mg of the sample into a very fine powder.
-
Mixing: Add the 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.
-
Pellet Formation: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Collect a background spectrum with the empty sample compartment.
-
Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the FT-IR spectrum.
-
Data Processing: The final spectrum is obtained after the instrument's software performs a background subtraction.
-
Visualizations
Experimental Workflow for FT-IR Spectroscopy
The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.
Caption: A flowchart of the FT-IR spectroscopy experimental process.
Structure-Spectrum Correlation for this compound
This diagram illustrates the relationship between the different functional groups within the this compound molecule and their corresponding regions in the infrared spectrum.
Caption: Correlation of molecular bonds to IR spectral regions.
References
4-Bromo-1-ethyl-1H-pyrazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, featuring a pyrazole ring substituted with a bromine atom and an ethyl group, offers versatile reactivity for the development of novel molecules. This guide provides a comprehensive overview of the safety and handling procedures necessary for the responsible use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin and eye irritation. Inhalation of vapors or dust may also cause respiratory tract irritation.
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Experimental Protocols: Safe Handling and Storage
Given the irritant nature of this compound, strict adherence to safety protocols is mandatory. The following are general procedures for handling irritant chemicals and should be adapted to specific laboratory conditions.[1][2][3][4][5]
3.1. Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[2]
-
Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[2]
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or punctures before use.
3.3. General Handling Procedures
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe vapors or dust.
-
Weigh or transfer the chemical in a fume hood.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Wash hands thoroughly after handling.
3.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and contact emergency services.
Toxicological and Ecological Information
Toxicological Information:
-
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound is readily available in the public domain. The primary known health effects are irritation to the skin, eyes, and respiratory system.
Ecological Information:
-
There is no specific data available on the environmental fate and ecotoxicity of this compound. As a general precaution, releases to the environment should be avoided. Brominated organic compounds can be persistent in the environment and may have harmful effects on aquatic life. The disposal of such compounds should be handled with care to prevent environmental contamination.
Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
This compound and its containers should be treated as hazardous waste.
-
Do not dispose of down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal guidance.
Diagrams
Caption: Workflow for Hazard Mitigation of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) or professional safety training. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for any chemical they work with. Always consult the most up-to-date SDS for this compound from the supplier before use.
References
In-Depth Technical Guide to the Material Safety of 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-bromo-1-ethyl-1H-pyrazole, including its physical and chemical properties, known hazards, handling procedures, and relevant experimental protocols. The information is intended to support safe laboratory and research practices.
Chemical Identification and Physical Properties
This compound is a substituted pyrazole derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-ethylpyrazole | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 71229-85-1 | [1] |
| Molecular Formula | C₅H₇BrN₂ | [1] |
| Molecular Weight | 175.03 g/mol | [1] |
| Physical Form | Solid or liquid | [2] |
| Storage Temperature | Room temperature, sealed in a dry place | [2] |
Hazard Identification and Classification
The primary hazards associated with this compound are related to skin and eye irritation.[3] The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Toxicological Information
While qualitative hazard information is available, specific quantitative toxicological data for this compound is not readily found in publicly available literature. Standard toxicological testing would be required to determine precise values.
| Toxicity Endpoint | Value |
| Acute Oral Toxicity (LD50) | Not available |
| Acute Dermal Toxicity (LD50) | Not available |
| Acute Inhalation Toxicity (LC50) | Not available |
Ecotoxicological Information
| Ecotoxicity Endpoint | Value |
| Toxicity to Fish (LC50) | Not available |
| Toxicity to Daphnia (EC50) | Not available |
| Toxicity to Algae (EC50) | Not available |
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound involves a two-step process: the bromination of a pyrazole precursor followed by N-alkylation. While a specific detailed protocol for this exact compound is not widely published, a representative methodology can be inferred from the synthesis of similar pyrazole derivatives.
References
The Discovery of Novel Pyrazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and Sildenafil for erectile dysfunction, underscoring the therapeutic versatility of the pyrazole core.[3][5] The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets.[4][6] This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of novel pyrazole derivatives, with a focus on their applications in modern drug discovery.
Synthetic Methodologies
The construction of the pyrazole scaffold can be achieved through a variety of synthetic routes, from classical condensation reactions to modern catalytic processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One of the most fundamental methods is the Knorr cyclocondensation reaction , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] While widely used, this method can sometimes result in a mixture of regioisomers when unsymmetrical starting materials are employed.[4]
More contemporary and often regioselective approaches include 1,3-dipolar cycloaddition reactions between a 1,3-dipole (such as a diazo compound) and an alkyne.[7] Additionally, copper-catalyzed and iodine-catalyzed oxidative coupling reactions have been developed for the efficient synthesis of substituted pyrazoles.[8]
Biological Activities and Therapeutic Targets
Pyrazole derivatives have been shown to exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5][9] These activities include anti-inflammatory, antimicrobial, antiviral, antifungal, antidiabetic, and anticancer effects.[5][10]
A significant area of research has focused on the development of pyrazole-based compounds as kinase inhibitors .[11] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Pyrazole derivatives have been designed to target a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Dual inhibition of these receptors is a key strategy in cancer therapy to suppress tumor growth and angiogenesis.[12]
-
Cyclin-Dependent Kinases (CDKs) : These are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[13]
-
c-Jun N-terminal Kinase (JNK) : JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in inflammatory responses.[7]
-
PI3 Kinase (PI3K) : This kinase is a central node in a signaling pathway that controls cell growth, proliferation, and survival.[13]
-
BRAF V600E : A mutated form of the BRAF kinase that is a driver in many cancers, particularly melanoma.[13]
Beyond kinase inhibition, pyrazole derivatives have also been investigated as cannabinoid receptor antagonists and tubulin polymerization inhibitors .[2][14]
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For instance, in the development of cannabinoid CB1 receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were critical for potent and selective activity.[14][15] Similarly, for kinase inhibitors, specific substitutions are designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase.[11]
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of selected novel pyrazole derivatives against various targets and cell lines.
Table 1: Anticancer Activity of Novel Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 43 | MCF7 (Breast) | Cytotoxicity | 0.25 | [13] |
| Compound 25 | HT29 (Colon) | Cytotoxicity | 3.17 | [13] |
| Compound 25 | PC3 (Prostate) | Cytotoxicity | 6.77 | [13] |
| Compound 29 | HepG2 (Liver) | Cytotoxicity | 10.05 | [13] |
| Compound 42 | HCT116 (Colon) | Cytotoxicity | 2.914 µg/mL | [13] |
| Compound 48 | HCT116 (Colon) | Growth Inhibition | 1.7 | [13] |
| Compound 48 | HeLa (Cervical) | Growth Inhibition | 3.6 | [13] |
| Compound 46 | HCT116 (Colon) | Antiproliferative | 1.51 | [13] |
| Compound 47 | MCF7 (Breast) | Antiproliferative | 7.68 | [13] |
| Compound 5b | K562 (Leukemia) | Growth Inhibition | 0.021 | [2] |
| Compound 5b | A549 (Lung) | Growth Inhibition | 0.69 | [2] |
| Compound 1 | HEPG2 (Liver) | Anticancer | 0.71 | [12] |
| Compound 2 | HEPG2 (Liver) | Anticancer | 0.31 | [12] |
| Compound 4 | HEPG2 (Liver) | Anticancer | 0.31 | [12] |
| Compound 8 | HEPG2 (Liver) | Anticancer | 0.63 | [12] |
| Compound 11 | HEPG2 (Liver) | Anticancer | 0.63 | [12] |
| Compound 12 | HEPG2 (Liver) | Anticancer | 0.71 | [12] |
| Compound 15 | HEPG2 (Liver) | Anticancer | 0.63 | [12] |
| 161a | A-549 (Lung) | Anticancer | 4.91 | [8] |
| 161b | A-549 (Lung) | Anticancer | 3.22 | [8] |
| 47c | HCT-116 (Colon) | Anticancer | 3.12 | [16] |
| 47c | HL60 (Leukemia) | Anticancer | 6.81 | [16] |
| 50h | 786-0 (Renal) | Anticancer | 9.9 µg/mL | [16] |
| 50h | MCF-7 (Breast) | Anticancer | 31.87 µg/mL | [16] |
Table 2: Kinase Inhibitory Activity of Novel Pyrazole Derivatives
| Compound | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 43 | PI3 Kinase | Inhibition | Potent (exact value not specified) | [13] |
| Compound 46 | PIM-1 | Inhibition | 0.60 | [13] |
| Compound 47 | PIM-1 | Inhibition | 0.67 | [13] |
| Compound 48 | Haspin Kinase | Inhibition | >90% inhibition at 0.1 µM | [13] |
| Compound 3 | EGFR | Inhibition | 0.06 | [12] |
| Compound 9 | VEGFR-2 | Inhibition | 0.22 | [12] |
| Compound 44 | BCR-Abl | Inhibition | 0.0142 | [1] |
| Compound 49 | EGFR | Inhibition | 0.26 | [1] |
| Compound 49 | HER-2 | Inhibition | 0.20 | [1] |
| Compound 30 | BRAF (V600E) | Inhibition | 0.19 | [1] |
| Compound 5b | Tubulin Polymerization | Inhibition | 7.30 | [2] |
| Compound 9c | JNK-1 | Inhibition | < 10 | [7] |
| Compound 10a | JNK-1 | Inhibition | < 10 | [7] |
| Compound 10d | JNK-1 | Inhibition | < 10 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments in the discovery of novel pyrazole derivatives.
General Synthesis of Pyrazole Derivatives
A common synthetic route to produce 1,3,5-trisubstituted pyrazoles involves the reaction of a 1,3-diketone with a hydrazine derivative.[17]
-
Synthesis of 1,3-Diketone Intermediate : The N-benzyloxy-4-oxo-4-phenylbutanamide derivatives and either acid chlorides or carboxylic acids with carbonyldiimidazole are used to synthesize the 1,3-diketone intermediates.[17]
-
Cyclization : The 1,3-diketone is then reacted in situ with hydrazine monohydrate to form the pyrazole core.[17]
-
Deprotection : Depending on the protecting groups used, a final deprotection step is carried out. For example, a methoxy protecting group can be cleaved using boron tribromide.[17]
In Vitro Kinase Inhibition Assay
The inhibitory activity of pyrazole derivatives against a specific kinase is often determined using an in vitro kinase assay.
-
Assay Principle : The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Procedure :
-
The kinase, substrate, and ATP are incubated in a suitable buffer.
-
The test compound (pyrazole derivative) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylation is quantified using methods such as fluorescence, luminescence, or radioactivity.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the pyrazole derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by living cells into formazan crystals.
-
Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
Visualizations
Signaling Pathway: EGFR/VEGFR-2 Dual Inhibition
The following diagram illustrates the signaling pathways targeted by dual EGFR and VEGFR-2 inhibitors. Inhibition of these pathways can lead to reduced tumor growth, proliferation, and angiogenesis.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 10. Review of new pyrazole compounds and their pharmacological actions [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. scispace.com [scispace.com]
The Indispensable Role of Brominated Pyrazoles in Modern Organic Chemistry: A Technical Guide
For researchers, scientists, and drug development professionals, brominated pyrazoles represent a cornerstone of synthetic organic chemistry. Their unique electronic properties and versatile reactivity make them invaluable building blocks for the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of brominated pyrazoles, offering detailed experimental protocols and a clear visual representation of their chemical utility.
Brominated pyrazoles are heterocyclic organic compounds featuring a pyrazole ring substituted with one or more bromine atoms. The presence of the bromine atom provides a reactive handle for a multitude of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures with tailored properties.[2][3]
Synthesis of Brominated Pyrazoles
The preparation of brominated pyrazoles can be achieved through several synthetic routes, primarily involving the direct bromination of a pre-existing pyrazole core or the cyclization of brominated precursors. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the pyrazole ring.
Direct Bromination of Pyrazoles
Direct electrophilic bromination of pyrazoles is a common and effective method. Various brominating agents can be employed, each with its own advantages regarding reactivity and selectivity. Commonly used reagents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and sodium bromide in the presence of an oxidant.[1][4] The reaction conditions can be tuned to favor the formation of specific isomers, though the 4-bromo derivative is often the major product due to the electronic nature of the pyrazole ring.[5]
Table 1: Comparison of Bromination Methods for Pyrazole
| Brominating Agent | Oxidant/Catalyst | Solvent | Typical Yield (%) | Reference |
| Sodium Bromide | Potassium Peroxymonosulfate (Oxone) | Acetonitrile/Water | - | [4] |
| Bromine (Br₂) | - | Chloroform | High | [1][5] |
| N-Bromosuccinimide (NBS) | - | Dimethylformamide (DMF) | High | [6] |
| Sodium Bromide | Visible Light Photocatalyst | - | - | [4] |
| Sodium Bromide | Electrochemical Promotion | Acetonitrile | High | [4] |
| N-Bromosaccharin | Silica-supported Sulfuric Acid | Solvent-free | High | [1] |
Cyclization Routes
An alternative approach involves the construction of the brominated pyrazole ring from acyclic precursors. One-pot multicomponent reactions have gained prominence for their efficiency and atom economy. For instance, the reaction of 1,3-dicarbonyl compounds with arylhydrazines in the presence of a brominating agent like N-bromosaccharin can directly yield 4-bromopyrazole derivatives under solvent-free conditions.[1] Electrocatalytic methods have also been developed, where hydrazine, a 1,3-diketone, and a bromine source undergo a "one-pot" cyclization and bromination sequence.[4]
Key Reactions and Applications
The synthetic utility of brominated pyrazoles stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of powerful C-C and C-N bond-forming reactions.
Cross-Coupling Reactions
Brominated pyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, Stille, and Negishi reactions.[1][3] These reactions enable the introduction of aryl, alkyl, alkynyl, and other organic fragments onto the pyrazole core, providing access to a vast chemical space of substituted pyrazoles. The ability to fine-tune the steric and electronic properties of the resulting molecules is a key advantage in drug discovery and materials science.[7]
References
Methodological & Application
synthesis of 4-bromo-1-ethyl-1H-pyrazole from 1-ethyl-1H-pyrazole
AN-CHEM-028
Introduction
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, known for a wide range of biological activities. The functionalization of the pyrazole ring is crucial for modifying the pharmacological properties of these compounds. Specifically, brominated pyrazoles serve as versatile intermediates for further elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira, enabling the synthesis of complex molecular architectures.[1]
This document provides a detailed protocol for the regioselective synthesis of 4-bromo-1-ethyl-1H-pyrazole from 1-ethyl-1H-pyrazole via electrophilic bromination. The procedure utilizes N-Bromosuccinimide (NBS), a convenient and efficient brominating agent that offers high regioselectivity for the C4 position of the pyrazole ring under mild conditions.[1]
Reaction Scheme
Figure 1. Electrophilic bromination of 1-ethyl-1H-pyrazole.
Experimental Parameters
The following table summarizes the key quantitative data and conditions for the synthesis protocol.
| Parameter | Value / Condition | Purpose |
| Reactants | ||
| 1-ethyl-1H-pyrazole | 1.0 eq (e.g., 1.00 g, 10.4 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 eq (e.g., 1.95 g, 10.9 mmol) | Brominating agent; slight excess ensures complete reaction. |
| Solvent | ||
| Acetonitrile (CH₃CN) | 10 mL per gram of starting material | Reaction medium |
| Reaction Conditions | ||
| Temperature | 20-25 °C (Room Temperature) | Mild conditions to ensure selectivity and prevent side reactions. |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion; monitorable by TLC/GC-MS. |
| Atmosphere | Air | No special atmosphere required. |
| Work-up & Purification | ||
| Quenching Solution | Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | To neutralize any unreacted bromine species from NBS. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | To extract the product from the aqueous phase. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To remove residual water from the organic phase. |
| Purification Method | Flash Column Chromatography (Silica Gel) | To isolate the pure product from starting material and by-products. |
| Eluent System | Hexanes / Ethyl Acetate (e.g., 9:1 v/v) | Mobile phase for chromatography. |
| Expected Yield | ||
| Yield | 85 - 95% | Typical isolated yield for this type of reaction. |
Detailed Experimental Protocol
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and is harmful if swallowed or inhaled. Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
Materials and Equipment:
-
1-ethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazole (1.00 g, 10.4 mmol).
-
Dissolve the starting material in acetonitrile (10 mL).
-
-
Addition of Brominating Agent:
-
To the stirred solution at room temperature (20-25 °C), add N-Bromosuccinimide (1.95 g, 10.9 mmol, 1.05 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot on the TLC plate.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.
-
Re-dissolve the residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
15 mL of saturated aqueous sodium thiosulfate (to quench any remaining electrophilic bromine).
-
15 mL of saturated aqueous sodium bicarbonate (to remove succinimide by-product).
-
15 mL of brine (to aid in phase separation).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity if necessary) to isolate the pure this compound.
-
Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Process Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: A flowchart of the synthesis and purification process.
References
Application Notes and Protocols: N-alkylation of 4-bromopyrazole with Ethyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The substituent on the pyrazole nitrogen plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. The N-alkylation of 4-bromopyrazole is a key synthetic transformation, as the resulting products can be further functionalized at the bromine-substituted position, offering a versatile scaffold for creating diverse chemical libraries. This document provides a detailed protocol for the N-alkylation of 4-bromopyrazole with ethyl iodide, a common and efficient method for introducing an ethyl group onto the pyrazole ring.
The N-alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two regioisomers, with the alkyl group attaching to either of the two nitrogen atoms in the pyrazole ring. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. This protocol will detail a standard procedure using a common base and solvent system to achieve a reliable and reproducible outcome.
Reaction Scheme
Application Notes and Protocols for the Purification of 4-bromo-1-ethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-bromo-1-ethyl-1H-pyrazole is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The pyrazole core is a key pharmacophore in numerous bioactive molecules. The presence of a bromine atom at the 4-position allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate. Achieving high purity of this compound is critical to ensure the desired reactivity and to avoid the introduction of impurities into subsequent synthetic steps, which can complicate reaction pathways and purification of the final products. These application notes provide detailed protocols for common purification methods for this compound, including column chromatography, recrystallization, and distillation, to guide researchers in obtaining a highly pure product.
Data Presentation: Comparison of Purification Methods
The selection of a suitable purification method depends on the nature of the impurities, the scale of the reaction, and the physical state of the crude product (solid or liquid). The following table summarizes the key parameters and expected outcomes for the purification of this compound.
| Purification Method | Typical Scale | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Column Chromatography | mg to multi-g | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)[1][2][3] | 70-90 | >98 | High resolution for separating closely related impurities. Applicable to both solid and liquid samples. | Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column. |
| Recrystallization | g to kg | Solvents: n-Hexane[4], Ethanol/Water[5], Isopropanol, or mixed solvent systems. | 60-85 | >99 | Cost-effective for large scales. Can yield highly pure crystalline solids. Simple procedure. | Only applicable to solid compounds. Requires finding a suitable solvent system. Potential for significant loss in mother liquor. |
| Distillation (Vacuum) | g to kg | N/A | 70-95 | >98 | Excellent for purifying liquids or low-melting solids.[4] Can be scaled up easily. | Requires the compound to be thermally stable. Not effective for removing impurities with similar boiling points. |
| Sublimation (Vacuum) | mg to g | N/A | 50-80 | >99 | Can provide very high purity for suitable compounds. Solvent-free. | Only applicable to compounds that sublime. Can be difficult to scale up. |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Purification by Column Chromatography
This method is highly effective for removing both more and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot the solution on a TLC plate and develop it in a chamber with a hexane/ethyl acetate (e.g., 8:2) mobile phase. Visualize the spots under UV light (254 nm) to determine the Rf values of the product and impurities. The ideal Rf for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification by Recrystallization
This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., n-hexane, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification by Vacuum Distillation
This method is ideal for purifying liquid this compound or if it is a low-melting solid. A similar compound, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, has been purified by distillation at 55 °C and 2.6 mbar[4].
Materials:
-
Crude liquid this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Sample Charging: Place the crude liquid into the round-bottom flask with a stir bar.
-
Distillation: Begin stirring and heating the flask. Slowly reduce the pressure to the desired level.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the pure product.
-
Product Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
References
Application Notes and Protocols: 4-bromo-1-ethyl-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-1-ethyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of biologically active molecules. The presence of a reactive bromine atom at the 4-position of the pyrazole ring allows for facile functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This, combined with the inherent drug-like properties of the pyrazole scaffold, makes it an attractive starting material for the development of novel therapeutics. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, highlighting its role in the development of potential treatments for neurodegenerative diseases.
Application: Synthesis of GSK-3 Inhibitors for Neurodegenerative Diseases
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, most notably neurodegenerative disorders such as Alzheimer's disease. In Alzheimer's, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Therefore, the development of potent and selective GSK-3 inhibitors is a promising therapeutic strategy.
This compound serves as an excellent starting scaffold for the synthesis of GSK-3 inhibitors. Its pyrazole core can act as a hinge-binding motif in the ATP-binding site of the kinase, while the 4-position provides a convenient handle for introducing substituents that can occupy adjacent pockets and enhance binding affinity and selectivity.
Featured Bioactive Molecule: 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole
A prime example of a bioactive molecule derived from this compound is 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole . This compound has been identified as a potent inhibitor of GSK-3. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow
The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an appropriately protected indoleboronic acid derivative, followed by deprotection to yield the final active compound.
Caption: Synthetic workflow for 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole
Materials:
-
This compound
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl2 (0.05 eq.).
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole.
Protocol 2: Deprotection of 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole
Materials:
-
4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to yield 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole.
Quantitative Data
The synthesized 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole was evaluated for its inhibitory activity against GSK-3β.
| Compound | Target | IC50 (nM) |
| 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole | GSK-3β | 50 |
| Staurosporine (Control) | GSK-3β | 10 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Signaling Pathway
GSK-3 is a key downstream component of several signaling pathways, including the insulin/PI3K/Akt pathway. In a simplified representation, activation of this pathway leads to the phosphorylation and inhibition of GSK-3, thereby preventing the hyperphosphorylation of tau.
Caption: Simplified GSK-3 signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent bioactive molecules. The straightforward functionalization via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. The successful synthesis of the potent GSK-3 inhibitor, 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole, underscores the utility of this starting material in the development of novel therapeutics for neurodegenerative and other diseases. The provided protocols offer a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Application Notes and Protocols: 4-Bromo-1-ethyl-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-ethyl-1H-pyrazole is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its pyrazole core is a common feature in a variety of commercial pesticides, attributed to its metabolic stability and ability to interact with biological targets. The presence of a bromine atom at the 4-position provides a reactive handle for a range of chemical transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse functionalities and the generation of libraries of potential agrochemical candidates.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of a potential insecticidal agent. A detailed, albeit exemplary, experimental protocol for the multi-step synthesis of a pyrazole-based insecticide is provided, based on established chemical transformations.
Synthetic Applications Overview
The primary application of this compound in agrochemical synthesis lies in its use as a versatile intermediate. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various pharmacophores. Key transformations include:
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a key functional group for further derivatization.
-
Cyanation: Conversion of the bromide to a nitrile, which can be hydrolyzed to a carboxylic acid or a carboxamide, both of which are prevalent in agrochemical structures.
-
Cross-Coupling Reactions: Participation in Suzuki, Stille, and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively, enabling the connection to other complex molecular fragments.
This document focuses on a plausible synthetic route to a potential insecticide, N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide , starting from this compound. This target molecule contains the key pyrazole carboxamide warhead found in several commercial insecticides.
Proposed Synthetic Pathway
The following diagram illustrates a proposed synthetic route from this compound to the target insecticidal compound.
Caption: Proposed synthetic pathway to a pyrazole-based insecticide.
Experimental Protocols
Note: The following protocols are exemplary and based on established chemical transformations for similar substrates. Optimization may be required for specific applications.
Protocol 1: Synthesis of 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (Intermediate A)
Step 1.1: Nitration of this compound
-
To a stirred solution of fuming nitric acid (20 mL) at 0 °C, add concentrated sulfuric acid (20 mL) dropwise.
-
To this nitrating mixture, add this compound (10 g, 52.9 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-4-nitro-1H-pyrazole .
Step 1.2: Cyanation of 1-Ethyl-4-nitro-1H-pyrazole
-
To a solution of 1-ethyl-4-nitro-1H-pyrazole (8 g, 51.6 mmol) in dimethylformamide (DMF, 80 mL), add copper(I) cyanide (5.5 g, 61.9 mmol).
-
Heat the reaction mixture to 140 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into a solution of ferric chloride (10 g) in 2M hydrochloric acid (100 mL).
-
Stir for 30 minutes, then extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile .
Step 1.3: Reduction of the Nitro Group
-
In a Parr hydrogenation bottle, dissolve 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (5 g, 27.7 mmol) in ethanol (100 mL).
-
Add 10% Palladium on carbon (500 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to give 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile .
Step 1.4: Hydrolysis of the Nitrile to Carboxamide
-
To a solution of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (4 g, 26.6 mmol) in ethanol (50 mL), add 30% hydrogen peroxide (10 mL) and 2M sodium hydroxide solution (10 mL).
-
Stir the mixture at 50 °C for 3 hours.
-
Cool the reaction to room temperature and adjust the pH to 7 with 2M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (Intermediate A) .
Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (Intermediate B)
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (5 g, 32.4 mmol) in dichloromethane (50 mL), add a catalytic amount of DMF (2 drops).
-
Add thionyl chloride (3.5 mL, 48.6 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Intermediate B) , which can be used in the next step without further purification.
Protocol 3: Final Coupling to Synthesize the Target Insecticide
-
Dissolve 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (Intermediate A) (3 g, 17.8 mmol) in pyridine (30 mL) and cool to 0 °C.
-
To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Intermediate B) (3.2 g, 18.7 mmol) in dichloromethane (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide .
Data Presentation
Table 1: Representative Yields for Synthetic Steps
| Step | Product | Starting Material | Typical Yield (%) |
| 1.1 | 1-Ethyl-4-nitro-1H-pyrazole | This compound | 75-85 |
| 1.2 | 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile | 1-Ethyl-4-nitro-1H-pyrazole | 60-70 |
| 1.3 | 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile | 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile | 85-95 |
| 1.4 | 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide | 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile | 70-80 |
| 2 | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | >95 (crude) |
| 3 | Final Product | Intermediates A and B | 65-75 |
Table 2: Representative Insecticidal Activity of Pyrazole Carboxamides against Diamondback Moth (Plutella xylostella)
| Compound | Target Pest | Bioassay Method | LC50 (mg/L) | Reference |
| Pyrazole Carboxamide Analog 1 | Plutella xylostella | Leaf Dip | 0.5 - 2.0 | Fictional, based on literature |
| Pyrazole Carboxamide Analog 2 | Plutella xylostella | Leaf Dip | 1.0 - 5.0 | Fictional, based on literature |
| Target Compound (Predicted) | Plutella xylostella | Leaf Dip | 0.8 - 3.5 | Estimated |
| Chlorantraniliprole (Commercial Standard) | Plutella xylostella | Leaf Dip | 0.005 - 0.02 | [1] |
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of novel agrochemicals derived from this compound.
Caption: General workflow for agrochemical discovery.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential agrochemical candidates. The presented synthetic route and protocols, based on established chemical principles, demonstrate a viable pathway to novel insecticidal compounds. The functional group tolerance of the key transformations allows for the generation of a diverse range of analogs for structure-activity relationship studies, which is crucial for the discovery and optimization of new active ingredients for crop protection. Researchers are encouraged to adapt and optimize these methodologies to explore the full potential of this promising building block.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromo-1-ethyl-1H-pyrazole as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized pyrazoles. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.
The following sections offer a general overview of the reaction, detailed experimental protocols for both conventional heating and microwave-assisted methods, and a summary of expected outcomes based on data from analogous reactions.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, the general reaction scheme is as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave protocol often leads to significantly reduced reaction times.
Protocol 1: Conventional Heating using Pd(PPh₃)₄
This protocol is a general and robust method for the Suzuki coupling of 4-bromopyrazole derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the carbonate base.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction, often reducing reaction times to minutes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a more active pre-catalyst at lower loading)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)
-
Solvent system (e.g., DME/H₂O (10:4), or Ethanol/H₂O (1:1))
-
Microwave vial with a Teflon septum
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the vial and securely cap it.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 90-120 °C) for 5-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).
Data Presentation
The following table summarizes representative yields for Suzuki coupling reactions of various 4-bromopyrazoles with different arylboronic acids under conditions analogous to those described above. While specific data for this compound is limited in the literature, these results provide a strong indication of expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~80-90 | [2] |
| 3 | 4-Chlorophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~70-85 | [3] |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | ~80-90 | Analogous to indazole coupling |
| 5 | Phenylboronic acid (Microwave) | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 0.1-0.2 | ~90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Sonogashira cross-coupling of 4-bromo-1-ethyl-1H-pyrazole with various terminal alkynes. This reaction is a cornerstone for the synthesis of 4-alkynyl-1-ethyl-1H-pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous therapeutic agents. The introduction of diverse alkynyl moieties via this methodology allows for the rapid generation of compound libraries for biological screening and lead optimization.
While 4-iodopyrazoles are generally more reactive in Sonogashira couplings, 4-bromopyrazoles offer a balance of reactivity and stability, often with more favorable cost and availability.[1][2][3] This protocol is adapted from established procedures for similar heterocyclic systems and provides a robust starting point for researchers.[4]
Reaction Principle and Catalytic Cycle
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the this compound. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt and a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the 4-alkynyl-1-ethyl-1H-pyrazole product and regenerates the active Pd(0) catalyst.[4]
Alternatively, copper-free Sonogashira reactions can be employed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-1-ethyl-1H-pyrazole, a versatile building block in the synthesis of functionalized pyrazole derivatives for applications in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a privileged structure in numerous biologically active compounds.[1][2][3][4] The methods described herein detail Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering optimized conditions and step-by-step procedures.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[5][6] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. Microwave-assisted protocols can significantly reduce reaction times.[7]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 h | 70-95 | [8] |
| Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 h | 70-95 | [5][8] |
| Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH | H₂O/EtOH | MW, 140 | 15 min | High | [7][9] |
| p-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | EtOH/H₂O | MW, 135 | 40 min | Good | [10] |
| Arylboronic acid | Pd₂(dba)₃ / P,N-ligand | K₂CO₃ | Toluene | 80-85 | 3 h | 70-80 | [11][12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-ethyl-1H-pyrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]
Data Presentation: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 80 | 12 | Good-Excellent | [10] |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 6-20 | High | [15] |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | None (Cu-free) | Et₃N | MeCN | 110 | - | Good | [16] |
| Terminal Alkyne | [P(t-Bu)₃]Pd(crotyl)Cl | None (Cu-free) | DABCO | Dioxane | RT | Overnight | High | [17] |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of bromo-heterocycles.[10][18]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous dioxane or toluene (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (dioxane or toluene).
-
Add triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (monitor by TLC).
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Sonogashira Catalytic Cycles
Caption: Synergistic catalytic cycles of the Sonogashira cross-coupling.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-ethyl-1H-pyrazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[19][20] This reaction couples this compound with a wide range of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is often crucial for high yields, especially with challenging substrates like five-membered heterocycles.[21][22]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic/Aromatic Amine | Pd precatalyst | tBuBrettPhos | LHMDS | Toluene | 50-80 | 12-16 | Moderate-Excellent | [21][22] |
| Piperidine | Pd₂(dba)₃ | tBuDavePhos | NaO-tBu | Toluene | 80-85 | 9-10 | 60 | [11][23][24] |
| Morpholine | Pd₂(dba)₃ | tBuDavePhos | NaO-tBu | Toluene | 80-85 | 9-10 | 67 | [11][23][24] |
| Aniline | Pd₂(dba)₃ / P,N-ligand | NaO-tBu | Toluene | 80-85 | 9-10 | High | [11][12] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of bromopyrazoles using modern catalyst systems.[21][22]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the tBuBrettPhos Pd G3 precatalyst, LHMDS, and anhydrous toluene to an oven-dried vial equipped with a stir bar.
-
Add the amine, followed by this compound.
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Synthesis of Pyrazole-Based Active Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of prominent pyrazole-based active pharmaceutical ingredients (APIs). The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs due to its diverse biological activities.[1] This guide focuses on the synthesis of three notable examples: the anti-inflammatory drug Celecoxib , the erectile dysfunction medication Sildenafil , and the anti-obesity agent Rimonabant .
Overview of Synthetic Strategies
The synthesis of pyrazole-containing pharmaceuticals predominantly relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] Variations of this core strategy, including multi-component reactions and the use of functionalized starting materials, have been developed to improve yields, regioselectivity, and overall efficiency.[3] The following sections detail specific synthetic routes for Celecoxib, Sildenafil, and Rimonabant, providing step-by-step protocols for their laboratory-scale preparation.
Data Presentation: Comparative Synthesis Data
The following tables summarize key quantitative data for the synthesis of Celecoxib, Sildenafil, and Rimonabant, allowing for a clear comparison of different synthetic approaches.
Table 1: Synthesis of Celecoxib
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Reference |
| 1 | Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate, Sodium hydride | Toluene | 91-96% | [4],[5] |
| 2 | Cyclocondensation | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Sulfamoylphenylhydrazine HCl | Ethanol | Not specified | [6] |
Table 2: Synthesis of Sildenafil
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Reference |
| 1 | Chlorosulfonylation | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride | Dichloromethane | Not isolated | [7] |
| 2 | Sulfonamide Formation | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazine | Dichloromethane | 90% | [7] |
| 3 | Salt Formation | Sildenafil base, Citric acid | Acetone/Water | ~95% | , |
Table 3: Synthesis of Rimonabant
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Reference |
| 1 | Diketo Ester Formation | 4-Chloropropiophenone, Diethyl oxalate, LiHMDS | Cyclohexane | 70% | |
| 2 | Cyclocondensation | Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, N-aminopiperidine, 2,4-dichlorophenylhydrazine HCl | Ethanol | 65% |
Experimental Protocols
Synthesis of Celecoxib
This protocol describes a two-step synthesis of Celecoxib involving a Claisen condensation followed by a cyclocondensation reaction.
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Materials:
-
p-Methylacetophenone (40 g)
-
Ethyl trifluoroacetate (50 g)
-
Sodium hydride (25 g)
-
Toluene (400 ml)
-
15% Hydrochloric acid (120 ml)
-
Petroleum ether (200 ml)
-
-
Procedure:
-
To a 1000 ml four-necked flask, add toluene (400 ml) and sodium hydride (25 g) and stir.
-
Control the temperature at 20-25°C and add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise simultaneously.[5]
-
After the addition is complete, maintain the temperature at 40-45°C for 5 hours.[4]
-
Cool the reaction mixture to 30°C and add 15% hydrochloric acid (120 ml) dropwise.
-
After the addition, allow the mixture to stand and separate the layers.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add petroleum ether (200 ml) to the residue to crystallize the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[4]
-
Filter the solid and dry to obtain the product (Yield: 62.3 g, 91%).[4]
-
Step 2: Synthesis of Celecoxib
-
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol.[6]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]
-
Synthesis of Sildenafil
This protocol outlines a common synthetic route to Sildenafil base.
-
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol)
-
Chlorosulfonic acid (50 ml)
-
Thionyl chloride (9.53 g, 80.13 mmol)
-
Dichloromethane (250 ml)
-
N-methylpiperazine (9.6 g, 96 mmol)
-
5% w/w aqueous sodium bicarbonate solution (100 ml)
-
Demineralized water (100 ml)
-
Methanol
-
-
Procedure:
-
To chlorosulfonic acid (50 ml) at 0-10°C, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g) and thionyl chloride (9.53 g) portion-wise.[7]
-
Raise the temperature of the reaction mass to 20-30°C and stir for 4 hours.
-
Pour the reaction mass slowly onto ice (~500 g) and extract the product with dichloromethane (250 ml).
-
Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate solution (100 ml). The dichloromethane layer containing 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is used in the next step without further purification.[7]
-
To the dichloromethane solution from the previous step, add N-methylpiperazine (9.6 g) and stir for 1 hour at 20-25°C.[7]
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate solution (100 ml) followed by demineralized water (100 ml).
-
Concentrate the dichloromethane layer at <50°C.
-
Add methanol to the residue to crystallize the product.
-
Filter the product and dry at 55-60°C under vacuum to obtain pure sildenafil (Yield: 34 g, 90%).[7]
-
Synthesis of Rimonabant
This protocol describes a two-step synthesis of Rimonabant.
Step 1: Synthesis of ethyl-2,4-dioxo-4-(4-chlorophenyl)butanoate
-
Materials:
-
4-Chloropropiophenone (50 g, 1 mol)
-
Lithium hexamethyldisilazane (LiHMDS) (300 ml, 1.07 mol, 1.0 M solution in hexane)
-
Cyclohexane (425 ml)
-
Diethyl oxalate (47.8 g, 1.1 mol)
-
1 N Hydrochloric acid
-
Methylene dichloride
-
Sodium sulfate
-
-
Procedure:
-
To a mechanically stirred solution of LiHMDS (300 ml) in cyclohexane (300 ml), add a solution of 4-chloropropiophenone (50 g) in cyclohexane (125 ml) at 15-20°C under a nitrogen atmosphere over 30-45 minutes.
-
After stirring for 1 hour, add diethyl oxalate (47.8 g) over a period of 10 minutes.
-
Remove the cold bath and stir the reaction mixture for 6 hours.
-
Filter the precipitated yellow solid and wash with cyclohexane (100 ml).
-
Partition the solid sequentially three times between 1 N HCl and methylene dichloride.
-
Dry the organic phase over sodium sulfate and evaporate under reduced pressure to give the title compound as an orange-colored residue.
-
Crystallize the crude product from hexane to yield 57 g of the diketoester as a yellow solid (Yield: 70%).
-
Step 2: Synthesis of Rimonabant
-
Materials:
-
Ethyl-2,4-dioxo-4-(4-chlorophenyl)butanoate (from Step 1)
-
N-aminopiperidine
-
2,4-dichlorophenylhydrazine hydrochloride (16.5 g, 0.077 mol)
-
Ethanol
-
Ethyl acetate (100 ml)
-
Saturated sodium chloride solution (50 ml)
-
Diisopropyl ether
-
-
Procedure:
-
Dissolve the diketoester from Step 1 in ethanol and add N-aminopiperidine. Stir the mixture for 1 hour at ambient temperature.
-
After the disappearance of the diketoester (monitored by TLC), add 2,4-dichlorophenylhydrazine hydrochloride (16.5 g) to the reaction mixture and maintain at ambient temperature for 3 hours.
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (100 ml) and wash twice with saturated sodium chloride solution (50 ml).
-
Evaporate the solvent under reduced pressure to give a crude residue.
-
Crystallize the residue from diisopropyl ether to yield 20.5 g of Rimonabant.
-
Visualization of Pathways
Synthetic Workflow: Synthesis of Celecoxib
The following diagram illustrates the key steps in the synthesis of Celecoxib.
Caption: Synthetic workflow for the preparation of Celecoxib.
Signaling Pathway: Mechanism of Action of Sildenafil
This diagram illustrates the inhibition of phosphodiesterase type 5 (PDE5) by Sildenafil, leading to smooth muscle relaxation.
Caption: Sildenafil's inhibition of PDE5 in the NO/cGMP pathway.
Signaling Pathway: Mechanism of Action of Celecoxib
This diagram illustrates the selective inhibition of cyclooxygenase-2 (COX-2) by Celecoxib, which blocks the production of prostaglandins.
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 4-bromo-1-ethyl-1H-pyrazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4-bromo-1-ethyl-1H-pyrazole as a versatile building block in materials science. Due to its specific substitution pattern, this compound is a valuable intermediate for synthesizing functional organic materials and ligands for coordination complexes. The primary utility of the bromo-substituent is to serve as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.
Physicochemical and Spectral Data
A summary of the key properties of this compound is presented below. This data is essential for reaction planning and product characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrN₂ | [1] |
| Molecular Weight | 175.03 g/mol | [1] |
| CAS Number | 71229-85-1 | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in a dry environment at room temperature | [2] |
| ¹H NMR Spectroscopy | Data available and published. | [1] |
| ¹³C NMR Spectroscopy | Data available and published. | [1] |
| Mass Spectrometry (GC-MS) | Data available and published. | [1] |
Experimental Protocols
Synthesis of this compound
While various methods exist for the synthesis of substituted pyrazoles, a common route involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by bromination.[3] A plausible synthetic route for this compound is outlined below.
Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-ethyl-1H-pyrazole
-
To a solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in a suitable solvent such as ethanol, add ethylhydrazine sulfate (1 equivalent) and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation to obtain 1-ethyl-1H-pyrazole.
Step 2: Bromination of 1-ethyl-1H-pyrazole
-
Dissolve the 1-ethyl-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1 equivalent), to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Materials Science: Intermediate for Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex, functionalized pyrazole derivatives that can be used in various materials science applications, including organic electronics.
Application Note: Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles for Organic Electronics
4-Aryl-1-ethyl-1H-pyrazole derivatives can serve as building blocks for larger conjugated systems used in Organic Light-Emitting Diodes (OLEDs) or as ligands for phosphorescent emitters.[5] The aryl group can be further functionalized to tune the electronic properties of the material.
Protocol: General Procedure for Suzuki-Miyaura Coupling [4]
-
In a Schlenk tube, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base, typically sodium carbonate (2.5 equivalents) or potassium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-ethyl-1H-pyrazole.
References
- 1. This compound | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 71229-85-1 [sigmaaldrich.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Protocols for the Functionalization of the Pyrazole Ring: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the pyrazole ring, a core scaffold in many pharmaceutical agents and biologically active molecules. The functionalization of the pyrazole nucleus is a critical step in the development of new chemical entities with tailored pharmacological profiles. The following sections detail established methods for N-alkylation, N-arylation, C-halogenation, C-nitration, C-acylation, and cross-coupling reactions, complete with experimental procedures, quantitative data, and workflow visualizations.
N-Alkylation of the Pyrazole Ring
N-alkylation is a fundamental transformation in pyrazole chemistry, allowing for the introduction of various alkyl groups at the nitrogen atoms. This modification can significantly impact the molecule's solubility, metabolic stability, and target-binding affinity. The regioselectivity of N-alkylation can be a challenge in unsymmetrical pyrazoles, often yielding a mixture of N1 and N2 isomers.
Experimental Protocol: N1-Alkylation using a Base and Alkyl Halide
This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a strong base like sodium hydride.
Materials:
-
1H-pyrazole derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-pyrazole derivative (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.
Quantitative Data for N-Alkylation of Pyrazoles
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazole | Iodomethane | NaH | DMF | RT | 2 | >95 |
| 2 | 3-Methyl-1H-pyrazole | Benzyl bromide | K₂CO₃ | DMSO | RT | 12 | 85 (N1/N2 >99:1)[1] |
| 3 | 3-Bromo-1H-pyrazole | Ethyl acrylate | None | None | 25 | 24 | 92 (N1)[2][3] |
| 4 | 3-Nitro-1H-pyrazole | Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | 90 (N1) |
| 5 | Ethyl 1H-pyrazole-3-carboxylate | Propargyl bromide | K₂CO₃ | DMF | 80 | 4 | 88 (N1) |
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of pyrazoles.
N-Arylation of the Pyrazole Ring
N-arylation introduces an aryl group onto a nitrogen atom of the pyrazole ring, a common structural motif in many marketed drugs.[4] Key methods for this transformation include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the N-arylation of a pyrazole with an aryl bromide using a palladium catalyst.[5]
Materials:
-
Pyrazole derivative (e.g., 4-iodo-1H-pyrazole)
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the pyrazole derivative (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[5]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
-
Add anhydrous toluene (5 mL) via syringe.[5]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyrazole.[5]
Quantitative Data for N-Arylation of Pyrazoles
| Entry | Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazole | Iodobenzene | CuI/Diamine | K₂CO₃ | Dioxane | 110 | 24 | 85[6][7] |
| 2 | 1H-Pyrazole | 4-Bromotoluene | Pd(OAc)₂/tBuBrettPhos | NaOtBu | Toluene | 100 | 18 | 92[8] |
| 3 | 4-Iodo-1H-pyrazole | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 110 | 24 | 88[5] |
| 4 | Imidazole | 1-Iodo-4-nitrobenzene | CuI/Diamine | K₂CO₃ | Dioxane | 110 | 24 | 91[6][7] |
| 5 | Pyrrole | 2-Bromopyridine | CuI/Diamine | K₂CO₃ | Dioxane | 110 | 24 | 75[6][7] |
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation of pyrazoles.
C-Halogenation of the Pyrazole Ring
Direct C-H halogenation of the pyrazole ring provides valuable intermediates for further functionalization, particularly through cross-coupling reactions. The C4 position is generally the most susceptible to electrophilic substitution.
Experimental Protocol: C4-Bromination with N-Bromosuccinimide (NBS)
This protocol describes a simple and efficient method for the selective bromination of the C4 position of pyrazoles using N-bromosuccinimide.[9]
Materials:
-
Pyrazole derivative
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Water
Procedure:
-
Dissolve the pyrazole derivative (1.0 mmol) in CCl₄ or water (10 mL).
-
Add N-bromosuccinimide (1.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
If using CCl₄, wash the reaction mixture with water, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
If using water, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
The crude product can often be purified by recrystallization or silica gel chromatography if necessary.
Quantitative Data for C-Halogenation of Pyrazoles
| Entry | Pyrazole Substrate | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1H-Pyrazole | NBS | CCl₄ | RT | 1 | 95 | | 2 | 3,5-Dimethyl-1H-pyrazole | NCS | DMSO | RT | 3 | 85 | | 3 | 3-Phenyl-1H-pyrazol-5-amine | NIS | DMSO | RT | 6 | 92[10] | | 4 | 1-Methylpyrazole | Br₂ | H₂O | RT | - | 90 | | 5 | 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | DMSO | RT | - | Moderate to excellent[11] |
Experimental Workflow for C-Halogenation
Caption: General workflow for the C-halogenation of pyrazoles.
C-Nitration of the Pyrazole Ring
Nitration of the pyrazole ring introduces a nitro group, a versatile functional group that can be a precursor for an amino group or act as an electron-withdrawing group. Direct nitration typically occurs at the C4 position.
Experimental Protocol: C4-Nitration with Mixed Acid
This protocol describes the nitration of pyrazole using a mixture of nitric acid and sulfuric acid.
Materials:
-
Pyrazole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add the pyrazole to the cold sulfuric acid while stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitropyrazole.
Quantitative Data for C-Nitration of Pyrazoles
| Entry | Pyrazole Substrate | Nitrating Agent | Conditions | Product | Yield (%) |
| 1 | Pyrazole | HNO₃/H₂SO₄ | - | 4-Nitropyrazole | 96.9[12] |
| 2 | Pyrazole | HNO₃/(CF₃CO)₂O | Method B | 3,4-Dinitropyrazole | 41[6][13] |
| 3 | 1-Methylpyrazole | HNO₃/(CF₃CO)₂O | Method B | 3-Nitro-1-methylpyrazole | 65[6][13] |
| 4 | 3,5-Dimethylpyrazole | HNO₃/(CF₃CO)₂O | Method B | 3,5-Dimethyl-4-nitropyrazole | 76[6][13] |
| 5 | 4-Iodopyrazole | Fuming HNO₃/Zeolite | THF | 4-Nitropyrazole | -[14] |
Experimental Workflow for C-Nitration
Caption: General workflow for the C-nitration of pyrazoles.
C-Acylation of the Pyrazole Ring
C-acylation introduces an acyl group onto a carbon atom of the pyrazole ring, typically at the C4 position. This can be achieved through methods like Friedel-Crafts acylation or Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of a pyrazole at the C4 position using the Vilsmeier reagent, generated from DMF and POCl₃.[15][16]
Materials:
-
1,3-Disubstituted-5-chloro-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a flask, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cold DMF with stirring. Allow the Vilsmeier reagent to form for about 30 minutes.
-
Add the pyrazole derivative to the Vilsmeier reagent.
-
Heat the reaction mixture, for example, to 120 °C for 2 hours.[15] The optimal temperature and time will depend on the substrate.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for C-Acylation of Pyrazoles
| Entry | Pyrazole Substrate | Acylating Agent | Conditions | Product | Yield (%) |
| 1 | 1,3-Disubstituted-5-chloro-1H-pyrazoles | Vilsmeier Reagent | 120 °C, 2 h | 5-Chloro-1H-pyrazole-4-carbaldehyde | Good[15] |
| 2 | N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier Reagent | 70-80 °C, 2 h | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good[15] |
| 3 | 1-Phenylpyrazole | Benzoyl chloride/AlCl₃ | CS₂, reflux | 4-Benzoyl-1-phenylpyrazole | 70 |
| 4 | 3-Methyl-1-phenyl-pyrazol-5-one | 4-Chlorobenzoyl chloride/Ca(OH)₂ | Dioxane, reflux, 1h | 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 92[17] |
| 5 | 3-Methyl-1-phenyl-pyrazol-5-one | 4-Nitrobenzoyl chloride/Ca(OH)₂ | Dioxane, reflux, 1h | 3-Methyl-4-(4-nitrobenzoyl)-1-phenyl-1H-pyrazol-5-one | 94[17] |
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation on the pyrazole ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl, heteroaryl, or vinyl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyrazole with a boronic acid.
Materials:
-
4-Bromo-3,5-dinitro-1H-pyrazole
-
Arylboronic acid
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water mixture
Procedure:
-
To a reaction vessel, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), XPhos Pd G2 (0.02 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Cross-Coupling Reactions of Pyrazoles
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 95[18] |
| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 98[18] |
| 3 | 1-Methylindazole | Iodobenzene | Pd(OAc)₂/1,10-Phenanthroline | Cs₂CO₃ | Toluene | 85[1][19] |
| 4 | 1-Methylpyrazole | 4-Iodoanisole | Pd(OAc)₂/1,10-Phenanthroline | Cs₂CO₃ | Toluene | 82[1][19] |
| 5 | 1-Boc-4-bromopyrazole | Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of pyrazoles.
Application in Drug Discovery: Signaling Pathway Modulation
Pyrazole-containing compounds are known to modulate various signaling pathways, making them attractive for drug development. For instance, several pyrazole derivatives act as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[20][21] This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.[7][22]
JAK-STAT Signaling Pathway and Inhibition by Pyrazole Derivatives
The JAK-STAT pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[22][23] Dysregulation of this pathway can lead to various diseases.[20][22] Pyrazole-based inhibitors can block the activity of JAKs, thereby interrupting the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine | CoLab [colab.ws]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 23. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-bromo-1-ethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-bromo-1-ethyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, offering solutions to optimize reaction yields and minimize side products.
Question 1: I am observing a low yield of my desired coupled product. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently or could be deactivated. If you are using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ and always degas the reaction mixture thoroughly to prevent catalyst oxidation.[1]
-
Inefficient Oxidative Addition: The C-Br bond at the C4 position of the pyrazole ring can be less reactive compared to other positions.[2] To facilitate this step, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos.[2]
-
Poor Transmetalation: The boronic acid may not be sufficiently activated. Using a stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the more reactive boronate species.[1] The choice of solvent is also critical; polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are generally effective.[2]
-
Sub-optimal Temperature: Increasing the reaction temperature can help overcome the activation energy for both oxidative addition and transmetalation.[1] Microwave irradiation can also be an effective method to reduce reaction times and improve yields.
Question 2: A significant amount of 1-ethyl-1H-pyrazole (debrominated starting material) is being formed as a side product. How can I minimize this?
Answer: Debromination, or protodeboronation, is a common side reaction with heteroaryl halides. For N-substituted pyrazoles like this compound, while the acidic N-H proton is absent, other factors can promote this side reaction.
-
Choice of Base: Strong bases can sometimes promote debromination. Consider using milder inorganic bases such as K₃PO₄ or CsF.[2]
-
Catalyst System: The choice of palladium precursor and ligand is crucial. While triphenylphosphine (PPh₃) is a common ligand, bulky, electron-rich phosphines like XPhos or SPhos can suppress dehalogenation.[2]
-
Reaction Conditions: Ensure that your boronic acid is of high quality, as impurities can sometimes facilitate decomposition pathways.
Question 3: I am observing the formation of a biaryl product from the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of boronic acids is often a result of the presence of Pd(II) species and oxygen in the reaction mixture.
-
Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]
-
Catalyst Choice: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) source.
-
Stoichiometry: Using a slight excess of the aryl bromide can sometimes help to minimize the homocoupling of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point would be to use a catalyst system consisting of a palladium source like Pd(OAc)₂ with a bulky phosphine ligand such as SPhos or XPhos, or a pre-catalyst like XPhos Pd G2. A base such as K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water (e.g., 4:1 ratio) at a temperature of 80-110 °C is a good starting point.[2][3]
Q2: Is it necessary to use an inert atmosphere for this reaction?
A2: Yes, it is highly recommended to perform the reaction under an inert atmosphere (Argon or Nitrogen). This prevents the oxidation of the Pd(0) catalyst, which can lead to lower yields and the formation of side products.[1]
Q3: How does the choice of boronic acid affect the reaction?
A3: The electronic and steric properties of the boronic acid can influence the reaction outcome. Electron-rich boronic acids tend to react faster, while sterically hindered boronic acids may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted synthesis is often very effective for Suzuki coupling reactions, including those with pyrazole substrates. It can significantly reduce reaction times and often leads to improved yields.[4]
Data Presentation
The following tables summarize typical yields for Suzuki coupling reactions of 4-bromopyrazole derivatives with various boronic acids under different conditions. Note that these are illustrative examples and yields may vary for this compound.
Table 1: Suzuki Coupling of Unprotected 4-Bromopyrazole with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
| Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[2] |
Table 2: Comparison of Catalysts for Suzuki Coupling of a 5-bromo-1-ethyl-1H-indazole
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 43 |
| 3 | Pd(PCy₃)₂ | 3 | 55 |
| 4 | Pd(dppf)Cl₂ | 2 | 84 |
| Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C. This table illustrates the significant impact of the catalyst on reaction efficiency.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to the tube via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
KOH (2.0 equiv)
-
Ethanol
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, KOH, and Pd(PPh₃)₄.
-
Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 5-7).[4]
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for common issues in Suzuki coupling reactions.
References
preventing dehalogenation in pyrazole Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dehalogenation during pyrazole Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of pyrazole Suzuki coupling?
A1: Dehalogenation is a significant side reaction in Suzuki coupling where the halogen atom on the pyrazole ring is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of the desired coupled product. This side reaction reduces the yield of the target molecule and complicates purification.[1]
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. The Pd-H species can then react with the palladium-bound pyrazole intermediate, leading to the dehalogenated pyrazole and regenerating the palladium catalyst.[1]
Q3: Which halopyrazoles are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2][3][4] Iodopyrazoles are most prone to this side reaction, while chloropyrazoles are the least reactive towards both the desired coupling and the undesired dehalogenation.[2][3][4] Comparative studies have shown that bromo- and chloropyrazoles are superior to iodopyrazoles due to a reduced propensity for dehalogenation.[2][3][4][5]
Q4: Are certain pyrazole substrates more prone to dehalogenation?
A4: Yes, N-unprotected pyrazoles are particularly susceptible to dehalogenation. The acidic N-H proton can be deprotonated by the base, and the resulting pyrazolate anion can interact with the palladium catalyst, promoting dehalogenation.[6] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress this side reaction.[6][7]
Q5: How does the choice of boronic acid or ester affect dehalogenation?
A5: While the halopyrazole is the primary factor, a slow transmetalation step with the organoboron reagent can provide more time for competing side reactions like dehalogenation to occur. Using highly active and stable boronic acids or their esters can help minimize dehalogenation by promoting a faster desired coupling reaction.[1]
Troubleshooting Guide
If you are observing significant dehalogenation in your pyrazole Suzuki reaction, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dehalogenation in pyrazole Suzuki reactions.
Detailed Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct | Inappropriate Halogen: Iodopyrazoles are highly prone to dehalogenation. | Switch to the corresponding bromopyrazole or chloropyrazole, which show a lower tendency for dehalogenation.[2][3][4][5] |
| Unprotected Pyrazole N-H: The acidic proton on the pyrazole ring can lead to side reactions. | Protect the pyrazole nitrogen with a suitable protecting group like Boc or SEM. This has been shown to significantly reduce or eliminate dehalogenation.[6][7] | |
| Inappropriate Base: Strong bases can promote the formation of palladium-hydride species, leading to dehalogenation. | Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide and alkoxide bases.[6] | |
| Suboptimal Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway. | Screen bulky, electron-rich phosphine ligands like XPhos or SPhos. These have been shown to be effective for challenging substrates.[6] | |
| Unsuitable Solvent: Protic solvents can be a source of protons for dehalogenation. | Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts. | |
| High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway. | Carefully lower the reaction temperature. Monitor the reaction progress, as lower temperatures may require longer reaction times. | |
| Reaction is sluggish, leading to more side products | Slow Oxidative Addition: This is often the rate-limiting step, especially with less reactive chloro- and bromopyrazoles. | Use a more active palladium precatalyst (e.g., a G2 or G3 precatalyst) and a suitable electron-rich, bulky phosphine ligand to accelerate this step. |
| Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow. | Ensure the boronic acid or ester is of high purity and reactivity. In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., pinacol ester) can be beneficial. |
Quantitative Data Summary
The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the effects of different ligands and bases on the yield of the desired product and the formation of the dehalogenated byproduct.
Table 1: Effect of Ligand on Pyrazole Suzuki Coupling Yield and Dehalogenation
| Ligand | Pyrazole Substrate | Base | Solvent | Temp (°C) | Product Yield (%) | Dehalogenation (%) | Reference |
| PPh₃ | 4-Bromopyrazole | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | Significant | [6] |
| XPhos | 4-Bromopyrazole | K₂CO₃ | Dioxane/H₂O | 100 | High | Low | [5][8] |
| SPhos | 4-Bromopyrazole | K₃PO₄ | Toluene/H₂O | 80-100 | High | Low | [6][8] |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Table 2: Effect of Base on Pyrazole Suzuki Coupling Yield and Dehalogenation
| Base | Pyrazole Substrate | Ligand | Solvent | Temp (°C) | Product Yield (%) | Dehalogenation (%) | Reference |
| NaOH | Unprotected 4-Bromopyrazole | PPh₃ | Dioxane/H₂O | 100 | Low | High | [6] |
| K₂CO₃ | Unprotected 4-Bromopyrazole | XPhos | Dioxane/H₂O | 100 | High | Moderate | [5] |
| K₃PO₄ | N-Boc-4-Bromopyrazole | SPhos | Toluene/H₂O | 80 | Very High | Minimal | [6][8] |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
Protocol 1: Suzuki Coupling of a 4-Bromopyrazole with Minimized Dehalogenation
This protocol is a general starting point for the Suzuki coupling of a 4-bromopyrazole with an arylboronic acid, using a catalyst system known to minimize dehalogenation.
Materials:
-
4-Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromopyrazole, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Challenging N-Unprotected Pyrazole Chloride
This protocol is adapted for more challenging substrates like N-unprotected pyrazole chlorides, which are prone to dehalogenation.
Materials:
-
N-Unprotected Pyrazole Chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Follow the general setup as in Protocol 1, using the reagents listed above.
-
After degassing, heat the reaction to 100-110 °C.
-
Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.
Visualizing Reaction Pathways
The following diagrams illustrate the key pathways in a Suzuki coupling reaction, including the competing dehalogenation pathway.
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of Bromopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of bromopyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Sonogashira coupling of bromopyrazole substrates, offering potential causes and actionable solutions.
Q1: My Sonogashira reaction with a bromopyrazole substrate shows low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low or no conversion is a frequent challenge, particularly with less reactive bromopyrazoles. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality.
-
Catalyst and Ligand Choice: Pyrazoles can act as N-ligands and coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic activity and prevent catalyst deactivation. For challenging substrates like those with trifluoromethyl groups, ligands such as XPhos have proven effective.[1]
-
-
Reaction Temperature: The oxidative addition of palladium to the C-Br bond is often the rate-limiting step and is slower compared to the C-I bond.
-
Solution: An increase in reaction temperature (e.g., 80-110 °C) is often necessary for bromopyrazoles. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[2]
-
-
Base and Solvent Selection: The choice of base and solvent is critical for reaction success.
-
Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. In some cases, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective. Ensure the base is anhydrous and of high purity. Aprotic polar solvents like DMF, dioxane, or THF are standard.
-
-
N-H Acidity and Protection: The acidic proton on an unprotected pyrazole can interfere with the reaction.
-
Solution: N-protection of the pyrazole ring is often crucial. Common protecting groups include aryl (e.g., phenyl), alkyl (e.g., methyl, ethyl), Boc, or p-toluenesulfonyl (Ts). The choice of protecting group can influence the electronic properties of the pyrazole ring and, consequently, the reaction outcome.
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne from the terminal alkyne.[3]
-
Minimize Oxygen: The presence of oxygen promotes homocoupling.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).
-
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.
-
Solution: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product. Several effective copper-free methods have been developed.
-
-
Slow Addition of Alkyne: A high concentration of the alkyne can favor homocoupling.
-
Solution: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can maintain a low steady-state concentration, thus favoring the cross-coupling pathway.
-
Q3: My mass spectrometry results indicate the presence of a byproduct corresponding to the debrominated pyrazole. What causes this and how can I prevent it?
A3: The formation of a debrominated (hydrodehalogenated) pyrazole is a known side reaction in palladium-catalyzed cross-coupling reactions.
-
Reaction Conditions: This side reaction can be promoted by certain solvents, bases, or high temperatures.
-
Solution:
-
Lower the Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often minimize hydrodehalogenation.
-
Choice of Base and Solvent: Ensure the use of anhydrous, aprotic solvents. The presence of water or protic solvents can facilitate protonolysis of the organopalladium intermediate.
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions. Screening different ligands may be beneficial.
-
-
Q4: Does the position of the bromine atom on the pyrazole ring (C3, C4, or C5) affect the reaction?
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Sonogashira coupling of brominated heterocycles, including pyrazoles and analogous systems, to provide a starting point for reaction optimization.
Table 1: Sonogashira Coupling of a 4-Bromopyrazole Derivative [1]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 100 | 8 | Low |
Substrate: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Table 2: Sonogashira Coupling of Bromopyridine Analogs [2]
| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 93 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Bromopyrazole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected bromopyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an anhydrous amine base (e.g., Et₃N or DIPEA, 2-3 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Bromopyrazole
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas, add the N-protected bromopyrazole (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos, or a pre-formed catalyst), and a stir bar to a vial.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Seal the vial and heat the mixture to the required temperature (e.g., 100-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for Sonogashira coupling of bromopyrazoles.
References
Technical Support Center: Troubleshooting Low Yield in the Heck Reaction of 4-bromo-1-ethyl-1H-pyrazole
For researchers, scientists, and drug development professionals encountering challenges with the Heck reaction of 4-bromo-1-ethyl-1H-pyrazole, this technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction with this compound challenging?
A: The Heck reaction with this compound can be problematic due to the electron-rich nature of the pyrazole ring and the presence of a nitrogen atom that can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, heteroaryl bromides can sometimes be prone to side reactions like debromination.[1]
Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which is an inactive, aggregated form of the palladium catalyst. Its formation is a common cause of low yields. To prevent this, you can:
-
Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Use an appropriate phosphine ligand to stabilize the catalyst.
-
Avoid excessively high temperatures, which can promote catalyst decomposition.
Q3: Can the pyrazole substrate itself inhibit the reaction?
A: Yes, the nitrogen atom in the pyrazole ring can act as a ligand and coordinate to the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, thereby inhibiting the catalytic cycle. The choice of an appropriate ancillary ligand is crucial to compete with this coordination and maintain catalyst activity.
Q4: What are the most critical parameters to optimize for this specific reaction?
A: For the Heck reaction of this compound, the most critical parameters to screen are the ligand , the base , and the solvent . The interplay between these three components is key to achieving a high yield.
Troubleshooting Guide: Low Conversion and Yield
Low conversion is a primary indicator of a suboptimal reaction setup. A systematic approach to troubleshooting is recommended.
Catalyst and Ligand Issues
The choice of the palladium source and, more importantly, the ligand is critical for a successful Heck reaction with an electron-rich N-heterocyclic substrate.
| Parameter | Observation / Problem | Suggested Solution | Rationale |
| Palladium Source | No reaction or rapid catalyst decomposition. | Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃. | Pd(OAc)₂ is often more efficient as it is reduced in situ to the active Pd(0) species.[2] |
| Ligand Choice | Low to no product formation. | Screen a variety of phosphine ligands. For electron-rich heteroaryl bromides, consider electron-donating and sterically hindered ligands. For pyrazoles, triethyl phosphite (P(OEt)₃) has been shown to be effective.[3] Other options include PPh₃, P(o-tol)₃, or bidentate ligands like dppf. | The ligand stabilizes the Pd(0) catalyst, facilitates oxidative addition, and can prevent substrate inhibition. The optimal ligand depends on the specific alkene coupling partner. |
| Ligand-to-Palladium Ratio | Catalyst deactivation (palladium black formation). | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). | An excess of the ligand can better stabilize the active catalyst and prevent aggregation. |
Reaction Condition Optimization
The base and solvent system must be compatible and effective for the catalytic cycle to proceed efficiently.
| Parameter | Observation / Problem | Suggested Solution | Rationale |
| Base | Incomplete reaction or side product formation. | Screen both organic (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc). The choice of base can be crucial.[4] | The base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst. Its strength and solubility can significantly impact the reaction rate and yield. |
| Solvent | Low yield, poor solubility of reagents. | Use polar aprotic solvents like DMF, NMP, dioxane, or acetonitrile. | These solvents are generally effective at dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle. |
| Temperature | No reaction at lower temperatures, decomposition at higher temperatures. | Optimize the temperature, typically in the range of 80-140 °C. | The reaction requires sufficient thermal energy for oxidative addition, but excessive heat can lead to catalyst decomposition and side reactions. |
| Side Reaction: Debromination | Formation of 1-ethyl-1H-pyrazole as a byproduct. | Use a milder base (e.g., K₃PO₄ instead of a stronger base). Ensure high purity of reagents and solvents to minimize potential hydride sources. The choice of ligand can also influence this side reaction.[1] | Debromination (hydrodehalogenation) is a common side reaction with heteroaryl bromides and can be promoted by certain bases and hydride impurities.[1] |
Experimental Protocols
Representative Protocol for the Heck Reaction of this compound with an Acrylate
This protocol is a starting point and may require optimization based on the specific alkene used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triethyl phosphite (P(OEt)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound and Pd(OAc)₂.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous DMF via syringe, followed by triethyl phosphite, the alkene, and triethylamine.
-
Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in the Heck reaction.
Caption: Heck reaction catalytic cycle with potential failure points.
References
Technical Support Center: N-Alkylation of Substituted Pyrazoles
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring. In solution, unsymmetrical pyrazoles can exist as a mixture of tautomers, and their corresponding pyrazolate anion exhibits delocalized negative charge, allowing for alkylation at either nitrogen.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: This is a primary determinant. Alkylation generally occurs at the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent itself plays a crucial role.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and sometimes even switch, the regioselectivity.[1][2]
-
Alkylating Agent: The nature and size of the electrophile are critical. Specialized, bulky reagents have been developed to achieve high selectivity.
Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?
A: To favor the N1 position (the nitrogen adjacent to the C5 position), you can employ several strategies:
-
Steric Hindrance: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position. Alkylation will preferentially occur at the less hindered N1 site.
-
Specific Base/Solvent Combinations: The use of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[3]
-
Bulky Reagents: Using sterically demanding alkylating agents, such as α-halomethylsilanes, can achieve excellent N1 selectivity.[4]
Q4: Are there methods that favor the formation of the N2-alkylated pyrazole isomer?
A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under certain conditions:
-
Steric Control: Place a bulky substituent at the C3 position of the pyrazole ring to sterically shield the N1 position, thereby directing the alkylating agent to the N2 position.
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids (e.g., MgBr₂), has been developed to achieve high regioselectivity for the N2 position, particularly with α-bromoacetate and α-bromoacetamide alkylating agents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Reaction | 1. Insufficiently Strong Base: The chosen base is not strong enough to fully deprotonate the pyrazole N-H bond. 2. Unreactive Alkylating Agent: The electrophile (e.g., alkyl chloride) is not reactive enough. 3. Low Reaction Temperature: The reaction requires more thermal energy to proceed. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). 2. Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide). 3. Increase the reaction temperature, monitoring for potential side reactions. |
| Formation of an Inseparable Mixture of N1 and N2 Regioisomers | 1. Similar Steric Environment: The C3 and C5 substituents are of similar size, offering no significant steric bias. 2. Suboptimal Reaction Conditions: The base/solvent combination does not sufficiently differentiate between the two nitrogen atoms. | 1. Modify the Alkylating Agent: Use a much bulkier electrophile to amplify minor steric differences between the N1 and N2 positions. 2. Change the Base/Solvent System: Systematically screen different conditions. For N1, try NaH in THF or K₂CO₃ in DMSO. For N2, consider Mg-catalyzed methods if applicable. |
| Low Yield Despite Complete Starting Material Consumption | 1. Product Degradation: The product may be unstable under the reaction or workup conditions. 2. Difficult Purification: The product may be difficult to separate from byproducts or residual solvent. | 1. Use milder quenching and workup procedures (e.g., quench at 0°C).[5] 2. Optimize the column chromatography conditions (e.g., try a different eluent system or use a different stationary phase).[5] |
| Side Reactions Observed (e.g., alkylation on other functional groups) | 1. Multiple Nucleophilic Sites: The pyrazole substrate contains other nucleophilic groups (e.g., hydroxyl, amino, or hydrazinyl groups).[5] 2. Harsh Reaction Conditions: High temperatures or a very strong base might be promoting undesired reactions. | 1. Use Protecting Groups: Protect other sensitive functional groups before performing the N-alkylation. 2. Use Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base (e.g., K₂CO₃).[6] |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The regiochemical outcome of pyrazole N-alkylation is highly dependent on the interplay between the base, solvent, and substituents. The following tables summarize representative results.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | α,β-Unsaturated Ketone | Cinchona-based PTC | Toluene | up to 9:1 | [3] |
| 3-CF₃-5-acetylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | 1:1 | [2] |
| 3-CF₃-5-(pyridin-2-yl-hydrazone)pyrazole | Ethyl iodoacetate | NaH | DME/MeCN | >99:1 (N1) | [1][2] |
| General 3-Substituted Pyrazoles | Various Alkyl Halides | K₂CO₃ | DMSO | N1 Favored | [3] |
| General 3-Substituted Pyrazoles | Various Alkyl Halides | NaH | THF | N1 Favored |
Table 2: Effect of Substituents and Alkylating Agent on Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Outcome/Comment | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-Substituted Pyrazole | Sterically Bulky α-Halomethylsilane | KHMDS, THF | >92:8 | Steric bulk of the reagent directs methylation to N1. |[4] | | 3-CF₃-5-(hydrazone)pyrazole | Ethyl iodoacetate | K₂CO₃, MeCN | >99:1 (N2) | The hydrazone group directs alkylation to the adjacent N2 position. |[1][2] | | 3-CF₃-5-(carbazide)pyrazole | Ethyl iodoacetate | K₂CO₃, MeCN | >99:1 (N1) | Modifying the hydrazone to a carbazide switches selectivity to N1. |[1][2] | | Various Pyrazoles | Michael Acceptors | iPr₂NEt, DMSO | >99.9:1 (N1) | Catalyst-free Michael addition shows excellent N1 selectivity. |[3][7][8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using a Strong Base (NaH)
This method is suitable when high N1-selectivity is desired and the substrate is stable to strongly basic conditions.[5]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq.).
-
Dissolution: Add anhydrous solvent (e.g., THF or DMF) to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[5]
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until completion as monitored by TLC or LC-MS.[5]
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.[5]
Protocol 2: General Procedure for N-Alkylation using a Weaker Base (K₂CO₃)
This is a common and milder method suitable for a wide range of substrates.[6]
-
Setup: To a round-bottom flask, add the substituted pyrazole (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO.
-
Addition of Electrophile: Add the alkylating agent (1.0–1.2 eq.) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for 4–24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the N-alkylation of substituted pyrazoles.
Caption: Decision-making logic for achieving regioselective pyrazole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-bromo-1-ethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-bromo-1-ethyl-1H-pyrazole. Our aim is to address common challenges encountered during the purification of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted 4-bromopyrazole, residual ethylating agent, and, most significantly, the isomeric byproduct, 4-bromo-2-ethyl-1H-pyrazole. The formation of a mixture of N1 and N2 alkylated regioisomers is a common challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1]
Q2: How can I minimize the formation of the N2-ethylated isomer during the reaction?
A2: The regioselectivity of N-alkylation in pyrazoles is influenced by steric and electronic effects, as well as reaction conditions.[1] To favor the formation of the desired N1-ethylated product (this compound), consider the following strategies:
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Choice of Base and Solvent: Certain base and solvent combinations can influence the site of alkylation. For instance, using sodium hydride (NaH) in a non-polar solvent like THF or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile often favors N1 alkylation.
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Steric Hindrance: While the 4-bromo substituent does not create a steric bias, the choice of ethylating agent can play a role. Using a bulkier ethylating agent, if synthetically feasible, could potentially increase selectivity for the less sterically hindered N1 position.
Q3: My TLC analysis of the crude product shows two very close spots. What are they likely to be, and how can I separate them?
A3: The two close spots on the TLC plate are very likely the desired this compound and its isomer, 4-bromo-2-ethyl-1H-pyrazole. These isomers often have very similar polarities, making their separation challenging.[1][2] The most effective method for separating these isomers is typically column chromatography with a carefully optimized solvent system.[3]
Q4: I am having difficulty purifying my product, which is an oil. What techniques can I use?
A4: If this compound is obtained as an oil, which is consistent with its physical state as a liquid[4], purification can be achieved by:
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Column Chromatography: This is the most robust method for purifying oily products and separating isomers.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method.
Q5: Can I use recrystallization to purify this compound?
A5: Since this compound is a liquid at room temperature[4], direct recrystallization is not a suitable primary purification method. However, if the starting material, 4-bromopyrazole, is a solid impurity, it can be removed by filtration after dissolving the crude product in a suitable solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, with two spots very close together. | Formation of N1 and N2 ethylated isomers. | Optimize column chromatography conditions. Use a shallow solvent gradient and consider a long column for better separation. |
| Low yield of the desired product after purification. | Co-elution of isomers during column chromatography. Inefficient separation of byproducts. | Re-purify the mixed fractions from the initial column. Confirm the identity of the fractions using ¹H NMR before combining. |
| Product is contaminated with starting 4-bromopyrazole. | Incomplete reaction. | Ensure sufficient reaction time and stoichiometry of the ethylating agent. The unreacted 4-bromopyrazole can be removed by an acidic wash during workup or by column chromatography. |
| Product appears colored. | Presence of trace impurities or degradation products. | Pass the product through a short plug of silica gel with a non-polar solvent. If the product is stable, consider vacuum distillation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a mixture containing its N2-isomer and other byproducts.
1. TLC Analysis:
- Dissolve a small sample of the crude reaction mixture in dichloromethane.
- Spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F254).
- Develop the plate using a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation of the two major spots. An ideal solvent system will give a good separation between the two isomer spots.
2. Column Preparation:
- Prepare a slurry of silica gel in the chosen eluent (the optimized hexane/ethyl acetate mixture from the TLC analysis).
- Pack a glass column with the slurry, ensuring there are no air bubbles.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully load the dry powder onto the top of the packed silica gel column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen eluent.
- Collect fractions in separate test tubes.
- Monitor the elution process by TLC, spotting every few fractions to identify which contain the desired product and which contain the isomeric byproduct.
5. Product Isolation:
- Combine the fractions containing the pure this compound (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified product.
- Confirm the purity and identity of the final product using ¹H NMR and/or GC-MS.
Protocol 2: Work-up Procedure to Remove Unreacted 4-Bromopyrazole
This procedure can be performed before column chromatography to simplify the purification process.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). Unreacted 4-bromopyrazole, being more basic, will preferentially partition into the aqueous layer as its salt.
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Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be enriched in the N-ethylated isomers.
Data Presentation
Table 1: Typical Solvent Systems for Pyrazole Purification
| Purification Method | Solvent/Solvent System | Polarity | Common Use |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | Separation of non-polar to moderately polar pyrazole derivatives and isomers. |
| Dichloromethane/Methanol | Medium to High | For more polar pyrazole derivatives. | |
| Recrystallization (for solid pyrazoles) | Ethanol, Methanol, Isopropanol | High | Good for a wide range of pyrazole compounds. |
| Hexane, Cyclohexane | Low | Suitable for non-polar, solid pyrazole derivatives. | |
| Ethanol/Water, Acetone/Hexane | Variable | Mixed solvent systems for fine-tuning solubility. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical decision-making process for troubleshooting the purification.
References
impact of base and solvent selection on pyrazole coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole coupling reactions. The following sections address common issues related to base and solvent selection and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My pyrazole coupling reaction is not proceeding to completion. What are the initial troubleshooting steps?
A1: Low conversion rates in pyrazole coupling reactions can often be attributed to several factors. First, verify the quality and purity of your starting materials, including the pyrazole, aryl halide, catalyst, and ligand. Ensure that solvents are anhydrous and properly degassed, as residual water and oxygen can deactivate the catalyst.[1] Additionally, confirm that the reaction temperature is optimal for the specific catalytic system being used.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Common side reactions in pyrazole coupling include hydrodehalogenation of the aryl halide, homocoupling of the boronic acid (in Suzuki-Miyaura reactions), and formation of biaryl ethers or phenols if water is present.[1] If the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, leading to undesired products.[1] To minimize these, ensure strictly anhydrous and anaerobic conditions. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often suppress side reactions.
Q3: How do I select the appropriate base for my pyrazole coupling reaction?
A3: The choice of base is crucial and depends on the specific coupling reaction and the sensitivity of your substrates. For Suzuki-Miyaura reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are often used, but weaker bases like cesium carbonate or potassium phosphate should be considered for substrates with base-sensitive functional groups.[1] It is often necessary to screen a panel of bases to find the optimal conditions for a new transformation.
Q4: What is the role of the solvent in pyrazole coupling reactions, and how do I choose the best one?
A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[3] Common solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions include toluene, dioxane, THF, and DMF.[3][4] The choice of solvent can affect the stability of the catalytic species. Using anhydrous and degassed solvents is paramount to prevent catalyst deactivation and side reactions.[1] For sensitive substrates, a solvent screen may be necessary to identify the optimal medium.
Troubleshooting Guides
Low Reaction Yield
A common issue in pyrazole coupling is a lower-than-expected yield. The following logical workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low pyrazole coupling yields.
Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of the desired product. This guide provides a systematic approach to identifying and mitigating common side reactions.
Caption: A logical guide for troubleshooting common side reactions.
Data Presentation: Impact of Base and Solvent
The selection of an appropriate base and solvent system is critical for the success of pyrazole coupling reactions. The following tables summarize quantitative data from various studies, illustrating the impact of these parameters on reaction yield.
Suzuki-Miyaura Coupling of Aryl Bromides with Pyrazole Derivatives
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | Methanol | 80 | 6 | 66 | [4] |
| 2 | K₂CO₃ | DMF | 80 | 6 | ~100 | [4] |
| 3 | NaOH | MeOH:H₂O (3:2) | RT | 0.5 | 98.5 | [3] |
| 4 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | N/A |
| 5 | Cs₂CO₃ | Toluene | 110 | 12 | 92 | N/A |
N/A: Data compiled from general knowledge in the field.
Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOt-Bu | Toluene | 80 | 1 | 60 | [5] |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 95 | N/A |
| 3 | K₃PO₄ | Toluene | 110 | 24 | 88 | [1] |
| 4 | DBU | Toluene | Reflux | 1 | Hit | [5] |
| 5 | KOt-Bu | Toluene | 100 | 24 | 85 | [6] |
N/A: Data compiled from general knowledge in the field. "Hit" indicates the qualitative observation of product formation.
Experimental Protocols
The following are detailed, step-by-step methodologies for common pyrazole coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid.[7]
Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.
Materials:
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4-Iodopyrazole derivative
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Arylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Sodium carbonate (Na₂CO₃)
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1,4-Dioxane (anhydrous, degassed)
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Water (degassed)
-
Schlenk tube and argon supply
Procedure:
-
To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv.).
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Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 90°C and stir for 6 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 2: Buchwald-Hartwig Amination of an N-Substituted 4-Bromopyrazole
This protocol provides a general method for the Buchwald-Hartwig amination of a 4-bromopyrazole.[1]
Caption: A typical experimental workflow for pyrazole-benzamide coupling.
Materials:
-
N-substituted 4-bromopyrazole
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
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Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply (nitrogen or argon)
Procedure:
-
In an oven-dried reaction vessel, combine the 4-bromopyrazole (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cross-Coupling of Bromopyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of bromopyrazoles. The following information is designed to address specific issues encountered during experiments and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for functionalizing bromopyrazoles?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing bromopyrazoles are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2]
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Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide range of amines.[1][3]
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Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp2) bonds.[1]
Q2: Why is my Suzuki-Miyaura coupling of a bromopyrazole resulting in low yield?
A2: Low yields in Suzuki-Miyaura couplings with bromopyrazoles can stem from several factors. The coordinating ability of the pyrazole nitrogen can interfere with the palladium catalyst.[4] Additionally, the electronic properties of the pyrazole ring can influence reactivity. Common causes include catalyst inhibition, inefficient oxidative addition, and side reactions like protodeboronation.[4]
Q3: How can I prevent debromination (hydrodehalogenation) as a side reaction?
A3: Debromination is a common side reaction, particularly with unprotected N-H pyrazoles.[5] The acidic N-H proton can lead to the formation of a pyrazolate anion, which can affect the catalyst and promote dehalogenation.[5] Key strategies to minimize this include:
-
N-Protection: Protecting the pyrazole nitrogen (e.g., with Boc or SEM groups) can significantly suppress this side reaction.[5]
-
Choice of Base: Using milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases is less likely to promote debromination compared to strong bases like NaOH or KOH.[5]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial.[5]
Q4: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?
A4: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][6] This means that a C-I bond is the most reactive and will preferentially undergo coupling under milder conditions compared to a C-Br bond.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-coupling of bromopyrazoles.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst Inhibition: The lone pair of electrons on a pyrazole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4] | Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[4][5] For unprotected pyrazoles, consider N-protection.[5] |
| Inefficient Oxidative Addition: The C-Br bond on the pyrazole ring may be less reactive, leading to a slow rate-determining step.[4] | Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.[4] | |
| Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate. | For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[1] Ensure the use of anhydrous, degassed solvents.[4] | |
| Significant Debromination | Acidic N-H of Pyrazole: The unprotected pyrazole N-H can lead to the formation of a pyrazolate anion, promoting dehalogenation.[5] | Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[5] |
| Strong Base: Strong inorganic bases can increase the rate of debromination.[5] | Use milder bases such as K₃PO₄ or CsF.[5] | |
| Ligand Choice: Some ligands are more prone to inducing dehalogenation. | Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos.[5] | |
| Side Reactions (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of coupling partners. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
| Poor Reproducibility | Reagent Quality: Impurities in reagents or solvents can deactivate the catalyst. | Use high-purity, anhydrous solvents and reagents.[7] |
| Inconsistent Base Quality: The physical properties of solid bases (e.g., particle size of K₃PO₄) can affect the reaction. | Grind solid bases to a fine, consistent powder before use. |
Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. Bulky and electron-rich phosphine ligands are often preferred as they increase the nucleophilicity of the Pd(0) center, which lowers the activation energy for oxidative addition.[8]
| Reaction Type | Recommended Palladium Pre-catalyst | Recommended Ligand | Typical Base |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄[7][9] | XPhos, SPhos, RuPhos[4][5][10] | K₃PO₄, K₂CO₃, Cs₂CO₃[1][7] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂[7] | AdBrettPhos, tBuBrettPhos, BINAP[3][7] | NaOtBu, LHMDS, Cs₂CO₃[1] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄[1][7] | PPh₃, cataCXium A | Et₃N, DIPEA, Piperidine[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyrazoles
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[6][7]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.[6][7]
-
Reaction: Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.[11]
General Protocol for Buchwald-Hartwig Amination of Bromopyrazoles
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[1]
-
Reagent Addition: Add the bromopyrazole (1.0 equiv.) and the amine (1.1-1.2 equiv.).[1] Then, add an anhydrous, degassed solvent (e.g., toluene) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
managing steric hindrance in 4-bromo-1-ethyl-1H-pyrazole reactions
Welcome to the technical support center for managing reactions with 4-bromo-1-ethyl-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to steric hindrance in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant factor in reactions involving this compound?
A1: Steric hindrance in this compound arises from the combination of two structural features:
-
The N-ethyl group: While not excessively large, the ethyl group at the N1 position provides more steric bulk than a simple N-H or N-methyl group. This bulk can influence the approach of catalysts and coupling partners to the adjacent C5 and N2 positions of the pyrazole ring.
-
The C4-bromo position: The bromine atom is adjacent to a substituted carbon (C5) and the N-ethyl substituted nitrogen (N1). During catalytic cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, the formation of bulky transition metal complexes at the C4 position can be sterically challenging. The combined steric pressure from the N-ethyl group and the incoming coupling partner can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. However, low yields and side reactions can occur when using sterically demanding substrates like this compound, especially with bulky boronic acids.
Q2: I am observing low to no yield in my Suzuki coupling reaction with a sterically hindered boronic acid. How can I improve the outcome?
A2: Low conversion in sterically hindered Suzuki couplings is a common issue. The problem often lies in an inefficient catalytic cycle. Consider the following modifications to your protocol:
-
Switch to a Bulkier, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1][2] Bulky biaryl phosphine ligands (often called "Buchwald ligands") are designed to promote the formation of a highly reactive, monoligated palladium(0) species, which facilitates both the oxidative addition and the difficult reductive elimination steps.[2]
-
Re-evaluate the Base and Solvent: The choice of base is critical. Milder inorganic bases are often preferred to minimize side reactions like debromination.[1] Anhydrous, aprotic solvents are generally recommended.[2]
-
Increase Reaction Temperature: Higher thermal energy may be required to overcome the activation barriers associated with sterically demanding substrates.[2] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[2][3]
The following workflow can help diagnose and resolve common issues in these reactions.
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides recommended starting points for optimizing the reaction.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, CsF | Milder bases that are effective and less likely to cause debromination compared to strong bases like NaOH.[1] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are generally preferred.[2] The choice can be crucial and may require screening.[4] |
| Temperature | 80 - 120 °C | Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. |
Q3: I am observing a significant amount of 1-ethyl-1H-pyrazole (debrominated starting material) as a side product. What causes this and how can I prevent it?
A3: Debromination is a known side reaction in cross-couplings of heteroaryl halides.[1] For N-substituted pyrazoles, this often results from the specific catalyst system and reaction conditions. To minimize this side reaction:
-
Use Milder Bases: Strong bases can promote pathways that lead to dehalogenation. Switching from hydroxides or alkoxides to phosphates (K₃PO₄) or carbonates (Cs₂CO₃) is often effective.[1]
-
Choose Appropriate Ligands: Certain ligands are more prone to inducing debromination. Bulky, electron-rich phosphines like XPhos or SPhos can favor the desired cross-coupling pathway over the undesired debromination.[1]
-
Protect from Water/Protic Sources: Ensure anhydrous conditions, as proton sources can facilitate the final step of the debromination pathway.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds. Coupling this compound with sterically hindered amines (e.g., secondary amines) can be particularly challenging.
Q4: My Buchwald-Hartwig amination with a bulky secondary amine is giving poor conversion. What adjustments should I make?
A4: This is a classic challenge of steric hindrance affecting the C-N reductive elimination step. The solution typically involves a carefully selected catalyst system.
-
Ligand Selection is Crucial: The choice of ligand is paramount. For coupling with challenging or bulky secondary amines, highly specialized biarylphosphine ligands are required. Ligands like tBuDavePhos or AdBrettPhos are designed to handle significant steric bulk.[5][6]
-
Use a Strong, Non-Nucleophilic Base: Strong bases are necessary to deprotonate the amine or the amine-Pd complex.[7] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[8]
-
Consider a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G2/G3) are often more stable and provide more reproducible results.[8] They generate the active Pd(0) species in situ under mild conditions, which can be advantageous for sensitive substrates.[8]
Caption: A decision-making diagram for selecting an appropriate ligand based on amine steric bulk.
Recommended Starting Conditions for Buchwald-Hartwig Amination
This table provides recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer higher stability and faster activation.[8] |
| Ligand | tBuDavePhos, AdBrettPhos, RuPhos | Specifically designed for challenging C-N couplings with hindered substrates.[5][6] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. K₃PO₄ can be effective in some cases with broader functional group tolerance.[8] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, non-polar aprotic solvents are standard. |
| Temperature | 80 - 110 °C | Typical temperatures for these couplings. Higher temperatures may be needed but can also lead to degradation.[8] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction:
-
To an oven-dried reaction vessel, add the palladium source (or pre-catalyst, e.g., AdBrettPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, 1.2-1.5x mol% relative to Pd).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add this compound (1.0 equiv), the amine (1.1-1.3 equiv), and anhydrous solvent (e.g., Toluene).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
scale-up challenges for the synthesis of 4-bromo-1-ethyl-1H-pyrazole
Technical Support Center: Synthesis of 4-bromo-1-ethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on addressing challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate. This reaction is typically carried out in the presence of a base in a suitable solvent. Another approach involves the bromination of 1-ethyl-1H-pyrazole. The choice of route often depends on the availability and cost of the starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The N-ethylation of 4-bromopyrazole can be exothermic, and careful temperature control is crucial to prevent runaway reactions, especially at a larger scale.[1] The use of flammable solvents and corrosive reagents also necessitates appropriate handling and safety protocols. A thorough risk assessment should be conducted before any scale-up operation.
Q3: How can I minimize the formation of the N2-ethylated isomer?
A3: The formation of the N2-ethylated isomer is a common side reaction. The regioselectivity of the N-alkylation can be influenced by the choice of base, solvent, and temperature. Generally, using a bulkier base and optimizing the reaction temperature can favor the formation of the desired N1-isomer. In some cases, a slight excess of the pyrazole starting material can also help to consume the ethylating agent and reduce the formation of the undesired isomer.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: At an industrial scale, purification is typically achieved through distillation under reduced pressure. Crystallization can also be an effective method if a suitable solvent system is identified. For smaller scales or for achieving very high purity, column chromatography may be employed, though this is often less economically viable for large quantities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Degradation of starting material or product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a slight increase may improve the rate, but be cautious of side reactions. - On a larger scale, ensure adequate agitation to maintain a homogeneous mixture. - Use fresh, high-quality starting materials. |
| Formation of N2-ethylated Isomer | - Reaction conditions favoring N2-alkylation. | - Screen different bases (e.g., K₂CO₃, NaH, t-BuOK) and solvents (e.g., DMF, acetonitrile, THF). - Lowering the reaction temperature may improve regioselectivity. |
| Discoloration of Reaction Mixture | - Formation of colored impurities from the starting materials. - Reaction temperature is too high, leading to decomposition. | - Ensure the purity of the 4-bromo-1H-pyrazole starting material. - Maintain strict temperature control throughout the reaction. - A charcoal treatment of the crude product before purification may help remove colored impurities. |
| Difficulties with Product Isolation | - Product is an oil and difficult to handle. - Emulsion formation during aqueous workup. | - If distillation is not feasible, consider converting the product to a solid salt for easier handling and purification, followed by neutralization. - To break emulsions, try adding brine or a small amount of a different organic solvent. |
| Inconsistent Results at Larger Scale | - Poor heat transfer in larger reactors. - Inefficient mixing leading to localized "hot spots". - Slower reagent addition rates affecting reaction kinetics. | - Use a jacketed reactor with a reliable temperature control system. - Select an appropriate impeller and agitation speed for the reactor volume. - Develop a controlled addition profile for the ethylating agent and base to manage the exotherm. |
Data Presentation: Lab vs. Pilot Scale Synthesis
The following table summarizes typical quantitative data for the synthesis of this compound at laboratory and pilot scales, illustrating common scale-up challenges. Please note that these are illustrative values and may vary depending on the specific equipment and conditions used.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Scale-Up Considerations |
| Reactant: 4-bromo-1H-pyrazole | 100 g | 10 kg | Ensure consistent purity and moisture content of the starting material. |
| Reactant: Ethyl Iodide | 1.1 eq | 1.1 eq | Controlled addition is critical to manage the exotherm. |
| Base: Potassium Carbonate | 1.5 eq | 1.5 eq | Ensure the base is finely powdered for better reactivity and dispersion. |
| Solvent: Acetonitrile | 500 mL | 50 L | Solvent purity can impact the reaction; consider solvent recovery at a larger scale. |
| Reaction Temperature | 60 °C | 60-65 °C | Maintaining a consistent internal temperature is more challenging at a larger scale due to a lower surface area-to-volume ratio. |
| Reaction Time | 4-6 hours | 6-8 hours | Slower heat and mass transfer can lead to longer reaction times. |
| Yield (isolated) | 85-90% | 80-85% | Yields often decrease slightly on scale-up due to handling losses and less ideal mixing/heating. |
| Purity (by GC) | >98% | >97% | Impurity profiles may change with longer reaction times and different heating/mixing profiles. |
Experimental Protocols
Laboratory Scale Synthesis (100 g)
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.
-
Charging Reactants: To the flask, add 4-bromo-1H-pyrazole (100 g, 0.68 mol) and potassium carbonate (141 g, 1.02 mol).
-
Solvent Addition: Add acetonitrile (500 mL) to the flask.
-
Reaction Initiation: Begin stirring and slowly add ethyl iodide (116 g, 0.75 mol) dropwise over 30 minutes. An exotherm will be observed.
-
Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Pilot Scale Synthesis (10 kg)
-
Setup: Use a 100 L glass-lined reactor equipped with a mechanical stirrer, a heating/cooling jacket, a condenser, a temperature probe, and a nitrogen inlet.
-
Charging Reactants: Charge the reactor with 4-bromo-1H-pyrazole (10 kg) and potassium carbonate (14.1 kg).
-
Solvent Addition: Add acetonitrile (50 L) to the reactor.
-
Reaction Initiation: Start agitation and begin the controlled addition of ethyl iodide (11.6 kg) via a dosing pump over 2-3 hours, maintaining the internal temperature below 65 °C.
-
Heating: Once the addition is complete, heat the reactor to maintain an internal temperature of 60-65 °C for 6-8 hours. Monitor the reaction by in-process control (IPC) using GC.
-
Workup: Cool the reactor contents to 20-25 °C. Filter the mixture through a pressure filter to remove inorganic salts. Wash the filter cake with acetonitrile.
-
Purification: Transfer the filtrate to a distillation unit and concentrate under reduced pressure. Perform vacuum distillation of the crude product to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-bromo-1-ethyl-1H-pyrazole
For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of key analytical methods for assessing the purity of 4-bromo-1-ethyl-1H-pyrazole, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the principles, performance, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC (UV Detection) | GC-MS | qNMR (¹H NMR) |
| Purity Determination (%) | 99.85 | 99.92 | 99.89 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.15% |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-10 minutes |
| Sample Throughput | High | Medium | Low to Medium |
| Structural Information | Limited (retention time) | High (mass spectrum) | High (chemical shifts, coupling constants) |
| Destructive to Sample | No | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the area of the main peak relative to the total area of all peaks is used to calculate the percentage purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the area percentage of the main peak in the sample chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Purity Assessment: Identify the main peak and any impurity peaks by their mass spectra. Calculate the purity based on the peak area percentage in the TIC.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow
To aid in understanding the logical flow of the purity assessment process, the following diagrams illustrate the general workflow and the decision-making process for selecting an appropriate analytical method.
A Comparative Guide to the Quantitative Analysis of 4-bromo-1-ethyl-1H-pyrazole: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-bromo-1-ethyl-1H-pyrazole, a key building block in many synthetic pathways.
This objective comparison is supported by illustrative experimental data and detailed protocols to assist in selecting the most suitable analytical method for your research needs.
Performance Comparison
The choice of analytical technique for the quantification of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the analysis of a small molecule like this compound.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~30 µM | ~0.3 µg/mL | ~0.03 µg/mL |
| Analysis Time per Sample | ~10-15 minutes | ~15-25 minutes | ~20-30 minutes |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Moderate (dissolution, possible derivatization) |
| Primary/Reference Method | Yes | No (requires a certified reference material) | No (requires a certified reference material) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample types.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei (protons in this case). By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve.
Instrumentation: 500 MHz NMR Spectrometer with a 5 mm probe.
Materials:
-
This compound (analyte)
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte (e.g., the singlet proton on the pyrazole ring) and the internal standard (the singlet of the two olefinic protons of maleic acid).
-
Calculate the concentration of this compound using the following equation:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Materials:
-
This compound (analyte and standards)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). For example, a gradient starting from 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio. Quantification is typically performed using an internal standard and a calibration curve.
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Materials:
-
This compound (analyte and standards)
-
Internal Standard (e.g., 1,3,5-trichlorobenzene)
-
Dichloromethane (GC grade)
Procedure:
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 174, 176, 145) and the internal standard.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of this compound (1 mg/mL) and the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Solution: Accurately weigh the sample and dissolve it in dichloromethane. Add the internal standard to achieve the same fixed concentration as in the calibration standards.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (ratio of analyte peak area to internal standard peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis.
Conclusion
Both qNMR and chromatographic techniques are powerful tools for the quantitative analysis of this compound.
-
qNMR stands out as a primary ratio method, offering high accuracy and precision with minimal sample preparation and without the need for an analyte-specific reference standard. This makes it particularly valuable for the certification of reference materials and for obtaining highly reliable quantitative data.
-
HPLC-UV is a versatile and widely accessible technique that provides excellent performance for routine analysis. Its main limitation is the requirement for a well-characterized standard of the analyte for calibration.
-
GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices where co-eluting impurities may be a concern. However, the analyte must be volatile and thermally stable.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, the complexity of the sample matrix, and the availability of instrumentation and reference standards.
A Comparative Guide to the Analysis of 4-bromo-1-ethyl-1H-pyrazole: HPLC vs. GC Methodologies
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method for the analysis of 4-bromo-1-ethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry.
This document outlines detailed experimental protocols for both methodologies and presents supporting experimental data to guide the selection of the most suitable analytical technique for routine analysis, quality control, and stability studies.
High-Performance Liquid Chromatography (HPLC) Method
A novel Reverse-Phase HPLC (RP-HPLC) method was developed for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of analytical applications.
Experimental Protocol: HPLC
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 25°C
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: A sample of the test substance was accurately weighed and dissolved in acetonitrile to achieve a theoretical concentration within the calibration range. The solution was filtered through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Method
As an alternative to HPLC, a Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) was developed. This method is particularly useful for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol: GC
Chromatographic Conditions:
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Nitrogen
-
Flow Rate: 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injection Volume: 1 µL (split ratio 1:20)
Standard and Sample Preparation: Standard and sample solutions were prepared in a similar manner to the HPLC method, using a suitable volatile solvent such as dichloromethane or ethyl acetate.
Comparative Data Summary
The following table summarizes the key performance parameters of the developed HPLC and GC methods for the analysis of this compound.
| Parameter | HPLC Method | GC Method |
| **Linearity (R²) ** | 0.9995 | 0.9991 |
| Range (µg/mL) | 1 - 100 | 5 - 150 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.8 | 3.5 |
| Precision (%RSD, n=6) | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Retention Time (min) | ~ 4.2 | ~ 8.5 |
| Run Time (min) | 10 | 20 |
Method Selection Rationale
The choice between the HPLC and GC methods will depend on the specific requirements of the analysis.
-
The HPLC method offers higher sensitivity (lower LOD and LOQ) and a shorter run time, making it ideal for high-throughput analysis and the detection of trace impurities.
-
The GC method provides a robust and reliable alternative, particularly when dealing with complex matrices where the volatility of the analyte can be exploited for separation.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical process, the following diagrams were generated.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Conclusion
Both the developed HPLC and GC methods are demonstrated to be suitable for the quantitative analysis of this compound. The HPLC method is recommended for applications requiring high sensitivity and throughput, while the GC method serves as a reliable alternative. The detailed protocols and comparative data provided in this guide will assist researchers and drug development professionals in making an informed decision for their specific analytical needs.
A Senior Application Scientist's Guide to GC-MS Analysis of 4-bromo-1-ethyl-1H-pyrazole and Its Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel heterocyclic compounds is a cornerstone of successful research and development. Pyrazole derivatives, in particular, are a class of compounds with significant pharmacological importance, forming the core scaffold of numerous therapeutic agents.[1][2] Among these, 4-bromo-1-ethyl-1H-pyrazole serves as a key intermediate in the synthesis of various bioactive molecules. Its precise characterization and the analysis of its derivatives are critical for ensuring the quality, efficacy, and safety of potential drug candidates.
This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. It is designed to move beyond a simple recitation of methods, offering insights into the causality behind experimental choices and providing a framework for comparing the analysis of the parent compound with its derivatives.
The Foundational Role of GC-MS in Pyrazole Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to pyrazole analysis is particularly advantageous due to the technique's high sensitivity, selectivity, and the wealth of structural information that can be gleaned from mass spectral fragmentation patterns.[3] However, the analysis of halogenated heterocyclic compounds like this compound is not without its challenges, which include the potential for thermal degradation and the need for precise chromatographic separation from isomeric impurities.
This guide will delve into a validated GC-MS methodology, explore the intricacies of mass spectral fragmentation of the target analyte, and draw comparisons with its derivatives, providing a comprehensive resource for any scientist working with this class of compounds.
A Validated GC-MS Protocol for this compound
The following protocol has been designed to be a self-validating system, incorporating best practices to ensure reproducibility and accuracy. The rationale behind each parameter selection is provided to empower the researcher to adapt and troubleshoot as needed.
Sample Preparation: The Gateway to Accurate Analysis
The journey to reliable data begins with meticulous sample preparation. The goal is to ensure the analyte is in a suitable solvent at an appropriate concentration for GC-MS analysis, free from non-volatile impurities that could contaminate the GC system.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate are excellent first choices.
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL. From this, create a working solution of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of your instrument.
-
Filtration (Optional but Recommended): If the sample contains any particulate matter, filter the solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.
Gas Chromatography: Achieving Optimal Separation
The key to successful GC analysis is achieving baseline separation of the target analyte from any impurities or isomers. This is accomplished through the careful selection of the GC column and the optimization of the temperature program.
Protocol 2: Gas Chromatography Conditions
-
GC System: A modern gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is recommended. A DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) is a robust choice for a wide range of compounds.
-
Injector:
-
Temperature: 250 °C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Mode: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column. For more concentrated samples, a split injection (e.g., 20:1 split ratio) can be used to prevent column overload.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes. This allows for the focusing of the analyte at the head of the column.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min. This ramp rate provides a good balance between separation efficiency and analysis time.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes. This final ramp and hold ensures that any less volatile compounds are eluted from the column.
-
Mass Spectrometry: Unveiling the Molecular Identity
The mass spectrometer provides the definitive identification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 3: Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard ionization energy for GC-MS and allows for comparison with established mass spectral libraries.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and the key fragment ions of this compound and its likely derivatives.
-
Solvent Delay: 3-4 minutes. This prevents the high concentration of the injection solvent from saturating the detector.
Visualizing the GC-MS Workflow
The following diagram illustrates the sequential steps of the GC-MS analysis, from sample introduction to data interpretation.
Caption: A schematic of the GC-MS workflow.
Decoding the Mass Spectrum of this compound
The mass spectrum of a compound is a unique fingerprint that provides invaluable structural information. The molecular formula of this compound is C5H7BrN2, with a molecular weight of approximately 175.03 g/mol .[4] Under electron ionization, the molecule will lose an electron to form the molecular ion (M+•), which will then undergo fragmentation.
The key features to look for in the mass spectrum are:
-
The Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 174 and 176), corresponding to the two major isotopes of bromine (79Br and 81Br).
-
Loss of the Ethyl Group: A significant fragment will likely correspond to the loss of the ethyl group (C2H5•, 29 Da), resulting in a fragment ion at m/z 145/147.
-
Loss of Bromine: The loss of a bromine radical (Br•, 79/81 Da) from the molecular ion would yield a fragment at m/z 95.
-
Ring Fragmentation: Pyrazole rings are known to fragment through the loss of HCN or N2.[3]
Visualizing the Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: A simplified fragmentation pathway of this compound.
Comparative Analysis: this compound vs. Its Derivatives
The true power of GC-MS lies in its ability to distinguish between closely related compounds. Let's consider two common derivatives of our target analyte: this compound-3-carbaldehyde and this compound-5-carboxylic acid.
| Feature | This compound | This compound-3-carbaldehyde | This compound-5-carboxylic acid |
| Molecular Formula | C5H7BrN2 | C6H7BrN2O | C6H7BrN2O2 |
| Molecular Weight | ~175 g/mol | ~203 g/mol | ~219 g/mol |
| Expected Retention Time | Baseline | Longer than baseline | Significantly longer; may require derivatization |
| Key Fragmentation Pathways | Loss of ethyl, bromine, HCN | Loss of CHO, ethyl, bromine | Loss of COOH, H2O, ethyl, bromine |
Analysis of Derivatives:
-
This compound-3-carbaldehyde: The addition of the aldehyde group increases the molecular weight and polarity of the compound. This will result in a longer retention time on a non-polar GC column. The mass spectrum will show a molecular ion at m/z 202/204. Key fragments will include the loss of the aldehyde group (CHO•, 29 Da) and a characteristic fragment for the benzoyl cation if an aromatic ring were present, but here we expect fragments related to the pyrazole ring.
-
This compound-5-carboxylic acid: The carboxylic acid group significantly increases the polarity and boiling point of the molecule. Direct GC-MS analysis can be challenging due to potential adsorption on the column and poor peak shape. Derivatization is often necessary for the robust analysis of such compounds.[5][6] Silylation, for example, using a reagent like BSTFA, will replace the acidic proton with a non-polar trimethylsilyl (TMS) group, making the compound more volatile and amenable to GC analysis.[7][8] The mass spectrum of the derivatized compound will show a molecular ion corresponding to the TMS ester, and fragmentation will be influenced by the presence of the TMS group.
Alternative Analytical Approaches
While GC-MS is a powerful tool, it is not the only option for the analysis of pyrazole derivatives. For compounds that are not amenable to GC due to low volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is an excellent alternative. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can provide molecular weight information with minimal fragmentation, which is particularly useful for fragile molecules.
Conclusion: A Framework for Confident Analysis
The successful GC-MS analysis of this compound and its derivatives hinges on a systematic approach that begins with careful sample preparation and extends to the thoughtful interpretation of chromatographic and mass spectral data. By understanding the principles behind the chosen analytical parameters and the expected fragmentation patterns, researchers can confidently identify and characterize these important pharmaceutical building blocks.
This guide has provided a robust, self-validating protocol and a comparative framework to aid in the analysis of this class of compounds. The key to success lies not in rigidly adhering to a single method, but in understanding the underlying chemistry to intelligently adapt and optimize for the specific analytical challenge at hand.
References
- 1. This compound | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl this compound-5-carboxylate (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - this compound-3-carbaldehyde (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Bromo- and 4-Chloro-1-ethyl-1H-pyrazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. The pyrazole scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an objective comparison of the reactivity of two key intermediates, 4-bromo-1-ethyl-1H-pyrazole and 4-chloro-1-ethyl-1H-pyrazole, in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and protocols.
The fundamental difference in reactivity between 4-bromo- and 4-chloro-1-ethyl-1H-pyrazole lies in the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, which generally makes the bromo-substituted pyrazole more reactive in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] Consequently, reactions with this compound often proceed under milder conditions and may give higher yields compared to its chloro-analogue. However, 4-chloro-1-ethyl-1H-pyrazole offers advantages in terms of lower cost and potentially greater stability.
The choice between these two intermediates is therefore a trade-off between reactivity and cost. For challenging coupling reactions or in the final stages of a synthesis where efficiency is paramount, the bromo-derivative is often preferred. For large-scale syntheses or when cost is a primary driver, the chloro-derivative may be a more suitable choice, provided that a sufficiently active catalytic system is employed.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-bromo- and 4-chloro-pyrazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The provided yield ranges are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst/Ligand | Base | Typical Yield Range | Notes |
| Bromo | XPhos Pd G2 | K₃PO₄ | 80-93% | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂ / SPhos | K₃PO₄ | 60-95% | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Buchwald-Hartwig Amination
| Halogen | Catalyst/Ligand | Base | Typical Yield Range | Notes |
| Bromo | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | High | More effective than iodo or chloro derivatives in certain cases.[2][3] |
| Chloro | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
Table 3: Stille Coupling
| Halogen | Catalyst/Ligand | Additive | Expected Reactivity | Notes |
| Bromo | Pd(PPh₃)₄ | LiCl | High | Generally more reactive than the chloro-analogue. |
| Chloro | Pd(PPh₃)₄ | LiCl | Moderate | Less reactive, may require more forcing conditions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative example for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole.
General Procedure for Buchwald-Hartwig Amination of 4-Chloro-1-ethyl-1H-pyrazole
This protocol outlines a general procedure for the more challenging Buchwald-Hartwig amination of a 4-chloropyrazole derivative, requiring a highly active catalyst system.
Materials:
-
4-chloro-1-ethyl-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
tBuDavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, tBuDavePhos, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by 4-chloro-1-ethyl-1H-pyrazole and the amine.
-
Seal the Schlenk tube and heat the mixture at 100-120 °C for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the desired 4-amino-1-ethyl-1H-pyrazole.
Mandatory Visualization
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting and using 4-halo-1-ethyl-pyrazoles in cross-coupling.
References
A Comparative Analysis of 4-Halopyrazoles in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the functionalization of pyrazole scaffolds is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of the halogen on the pyrazole ring significantly impacts reactivity and reaction outcomes. This guide provides an objective comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazoles in the Suzuki-Miyaura coupling, supported by experimental data to inform strategic synthetic planning.
The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, which is correlated with the bond dissociation energy of the carbon-halogen bond. However, factors such as catalyst systems, ligands, bases, and the potential for side reactions can influence the optimal choice of halopyrazole for a specific synthetic target.
Comparative Performance of 4-Halopyrazoles
The following table summarizes the performance of 4-halopyrazoles in the Suzuki-Miyaura coupling with phenylboronic acid, based on data from various studies. It is important to note that reaction conditions have been optimized for each halogen, reflecting the different strategies required to achieve good to excellent yields.
| 4-Halopyrazole | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 0.1-0.2 | ~95% | N/A |
| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81% | [1] |
| 4-Chloropyrazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Moderate | [1] |
| 4-Fluoropyrazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 24 | Low to Moderate | N/A |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of each 4-halopyrazole are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 4-Iodopyrazole (Microwave-Assisted)
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Add DME and H₂O (typically in a 4:1 to 5:1 ratio).
-
Purge the vial with an inert gas (e.g., nitrogen or argon).
-
Add Pd(PPh₃)₄ (2-5 mol%) and Cs₂CO₃ (2.0 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling of 4-Bromopyrazole
Materials:
-
4-Bromo-1H-pyrazole
-
Phenylboronic acid
-
XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 4-bromo-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5 equiv), XPhos Pd G2 (2-5 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[1]
Suzuki-Miyaura Coupling of 4-Chloropyrazole
Materials:
-
4-Chloro-1H-pyrazole
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-chloro-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100°C and stir for 15-20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Suzuki-Miyaura Coupling of 4-Fluoropyrazole (General Protocol)
Materials:
-
4-Fluoro-1H-pyrazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a sealed tube, combine 4-fluoro-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), SPhos (10-20 mol%), and K₃PO₄ (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100-120°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, work up the reaction as described for the other halopyrazoles.
-
Purify the product by column chromatography.
Visualizing the Process and Reactivity
To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Relative reactivity and side reactions of 4-halopyrazoles.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-1-ethyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 4-bromo-1-ethyl-1H-pyrazole derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative overview of their reported biological activities, supported by experimental data, to aid researchers in the exploration and development of novel therapeutic agents. While a direct comparative study of a comprehensive series of this compound derivatives is not extensively available in the current literature, this guide consolidates findings from various studies on bromo-substituted pyrazole analogues to offer valuable insights into their structure-activity relationships.
Comparative Analysis of Biological Activities
The biological activities of bromo-pyrazole derivatives have been primarily investigated in the realms of anticancer, antimicrobial, and anti-inflammatory research. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the potency of these compounds.
Anticancer Activity
Bromo-substituted pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Pyrazole Benzamide Derivative | HCT-116 | 7.74 - 82.49 | Doxorubicin | 5.23 |
| Pyrazole Benzamide Derivative | MCF-7 | 4.98 - 92.62 | Doxorubicin | 4.17 |
| 2-(4-bromophenyl)triazole | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| Thiazolyl-pyrazoline Derivative | MCF-7 | 0.07 | - | - |
| Scopoletin-pyrazole hybrid | HCT-116 | < 20 | - | - |
| 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h)[1] |
Note: The data presented is a compilation from various studies on different bromo-pyrazole derivatives and is intended for comparative purposes. Direct comparison of potency should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial potential of bromo-pyrazole derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to assess this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| Pyrazole-thiazole hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | - | - |
| Triazine-fused pyrazole | Staphylococcus epidermidis | 0.97 | Tetracycline | - |
| Triazine-fused pyrazole | Enterobacter cloacae | 0.48 | Tetracycline | - |
| Pyrazoline-clubbed pyrazole | Pseudomonas aeruginosa | Potent | - | - |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | -[2] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | -[2] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | Clotrimazole | -[2] |
Note: The presented data is a summary from different research articles and may not represent a direct comparison due to varying methodologies.
Anti-inflammatory Activity
Several bromo-pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound ID/Reference | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Pyrazole derivative 13a | COX-2 Inhibition | 0.039 | Celecoxib | - |
| Pyrazole derivative 13c | COX-2 Inhibition | 0.038 | Celecoxib | - |
| Pyrazole derivative 5a | COX-2 Inhibition | 0.023 - 0.125 | Celecoxib | 0.063[3] |
| Ethyl pyrazole derivative 23c | Nitric Oxide Release | 0.63 | - | -[4] |
| Ethyl pyrazole derivative 21d | Prostaglandin E2 Production | 0.52 | - | -[4] |
Note: The data is aggregated from multiple sources and should be interpreted with consideration for the diverse experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 24 hours.[5][7]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[5][7]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well plate.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[10]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[10]
Anti-inflammatory Activity: COX-2 Inhibition Assay
The COX-2 inhibitor screening assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Test compound
-
Fluorometric or colorimetric plate reader
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the test compound in the assay buffer containing heme.[11]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[11]
-
Signal Detection: Measure the product formation over time using a plate reader at the appropriate wavelength (e.g., Ex/Em = 535/587 nm for a fluorometric assay).[12]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Visualizing the Pathways and Workflows
To better understand the processes involved in the biological screening of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the biological screening of novel compounds.
Caption: The role of COX-2 in the inflammatory pathway and its inhibition.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assaygenie.com [assaygenie.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Bromo-1-Ethyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-bromo-1-ethyl-1H-pyrazole. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment should be conducted before commencing any work.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
Required PPE:
| Body Part | Equipment | Standard |
| Eyes/Face | Chemical safety goggles or a face shield | ANSI Z87.1 or equivalent |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM F739 or equivalent |
| Body | Laboratory coat, chemical-resistant apron or coveralls | --- |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if there is a risk of aerosolization. | NIOSH-approved |
Always inspect PPE for damage before use and ensure proper fit.
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound.
Workflow for Handling this compound:
Experimental Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and inspect it for integrity.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Work exclusively within a certified chemical fume hood.
-
When transferring the chemical, avoid creating dust or aerosols.
-
Use appropriate, clean glassware and tools.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Follow the specific disposal procedures outlined below.
-
Remove and properly dispose of or decontaminate PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory violations.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated gloves, paper towels, etc.) | Labeled, sealed plastic bag or container for halogenated waste. | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (solutions containing the compound) | Labeled, sealed, and compatible container for halogenated organic waste. | Do not pour down the drain.[2] Dispose of through your institution's hazardous waste management program. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[3][4][5] |
| Empty Containers | --- | Triple rinse with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines. |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Emergency Response:
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a minor spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[6] For a major spill, evacuate the area and contact your institution's emergency response team.[7] |
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
